Product packaging for 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one(Cat. No.:CAS No. 20934-50-3)

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

货号: B1342543
CAS 编号: 20934-50-3
分子量: 162.19 g/mol
InChI 键: JFWAVAHCZRTHLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 20934-50-3) is a derivative of the dihydroquinoxalinone heterocyclic scaffold, a structure recognized as a privileged motif in medicinal chemistry and drug discovery . This compound, with the molecular formula C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol, serves as a versatile building block for the synthesis of more complex, biologically active molecules . The dihydroquinoxalinone core is of significant research value due to its association with a broad spectrum of pharmacological activities; derivatives have been investigated for their potential as anticancer, antimicrobial, antifungal, and antithrombotic agents, among others . Furthermore, related 3,4-dihydroquinolin-2(1H)-one structures have demonstrated notable anticonvulsant activity by binding to the GABA A receptor, highlighting the therapeutic relevance of this chemical class . Researchers utilize this specific methylated derivative as a key intermediate to explore structure-activity relationships (SAR) and to introduce the privileged dihydroquinoxalinone structure into larger molecular frameworks . Its synthesis can be achieved through modern catalytic strategies, and it also finds application in specialized research areas, such as serving as a precursor in photochemical reactions for the synthesis of novel crystalline compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B1342543 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 20934-50-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methyl-3,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWAVAHCZRTHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612118
Record name 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20934-50-3
Record name 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and the broader class of 3,4-dihydroquinoxalin-2-ones. This information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a derivative of the quinoxalinone heterocyclic system. The core structure, a bicyclic, benzene-fused ketopiperazine, is a recognized pharmacophore in medicinal chemistry.[1] The following table summarizes its key chemical and physical properties.

PropertyValueSource
CAS Number 20934-50-3[2][3]
Molecular Formula C₉H₁₀N₂O[4]
Molecular Weight 162.19 g/mol [2][5]
IUPAC Name This compound[2]
Canonical SMILES CN1C(=O)CNC2=CC=CC=C21[2]
InChI InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3[2]
Predicted Density 1.159 ± 0.06 g/cm³[4]
Predicted Boiling Point 400.1 ± 34.0 °C[4]
Predicted pKa 3.21 ± 0.20[4]
LogP 0.249[2]
Purity Typically ≥95-97%[2][6]

Experimental Protocols

General Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones

While specific protocols for the direct synthesis of this compound are not detailed in the provided search results, a general and efficient method for creating enantiopure dihydroquinoxalinones involves the reductive cyclization of N-(o-nitroaryl)amino esters. This method is advantageous due to its use of readily available natural amino acids as starting materials and mild reaction conditions.[7]

Methodology:

  • Starting Materials: N-(o-nitroaryl)amino esters, iron (Fe) or zinc (Zn) metal, water, and ethyl acetate.[7]

  • Reaction: The reductive cyclization is performed by treating the N-(o-nitroaryl)amino ester with either iron or zinc metal.[7]

  • Solvent System: The reaction is carried out in a water/ethyl acetate mixture.[7]

  • Conditions: The reaction proceeds under mild conditions.[7]

  • Outcome: This process yields the corresponding dihydroquinoxalinones. The use of naturally occurring amino acids allows for the development of enantiopure products.[7]

Below is a generalized workflow for this synthetic approach.

G start Start: N-(o-nitroaryl)amino Esters (from natural amino acids) reaction Reductive Cyclization Reaction start->reaction Add to reaction vessel reagents Reagents: - Iron (Fe) or Zinc (Zn) powder - Water/Ethyl Acetate solvent reagents->reaction Add to reaction vessel workup Reaction Workup (e.g., Filtration, Extraction) reaction->workup After completion purification Purification (e.g., Column Chromatography) workup->purification product Final Product: Enantiopure 3,4-Dihydroquinoxalin-2(1H)-one purification->product analysis Characterization (NMR, Mass Spec, IR) product->analysis Verify structure

General Synthesis Workflow for 3,4-Dihydroquinoxalin-2(1H)-ones.
Characterization Techniques

The structural confirmation of synthesized quinoxalinone derivatives typically involves a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of protons and carbon atoms, respectively. For instance, in related quinoxalinone derivatives, aromatic protons are observed between δH = 7.00–8.40 ppm, while signals for C=O, C=N, and HC=N groups appear in the ¹³C-NMR spectra in the ranges of 151.23–158.44 ppm, 146.16–149.25 ppm, and 144.40–146.48 ppm, respectively.[8]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[9]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[10]

Biological Activity and Therapeutic Potential

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives are known for a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][11] Some novel derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized and evaluated for their antimicrobial and antifungal activities, with some compounds showing slight activity against Staphylococcus aureus and Escherichia coli.[12] Furthermore, the quinoxalin-2-one core is a key feature in potent HIV drug candidates, demonstrating its importance in the development of antiviral agents.[1]

Enzyme Inhibition

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one structure have been identified as potent inhibitors of various kinases. Notably, they have been investigated as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), an enzyme implicated in neurodegenerative diseases, inflammation, and cancers.[13] Rational design and modification of this scaffold have led to the development of compounds with high potency and selectivity for JNK3 over other kinases like DDR1 and EGFR.[13]

The general process for identifying and optimizing such bioactive compounds is illustrated in the workflow below.

G synthesis Synthesis of Quinoxalinone Derivatives screening Initial Biological Screening (e.g., Antimicrobial, Kinase Assays) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id Analyze results hit_id->synthesis Inactive, redesign lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Potent hits lead_opt->synthesis Modify structure admet In Silico / In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) lead_opt->admet Optimized leads candidate Preclinical Candidate admet->candidate Favorable profile

Drug Discovery Workflow for Quinoxalinone-Based Compounds.

References

Elucidation of the Chemical Structure of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one. This quinoxalinone derivative is of interest within medicinal chemistry due to the established broad biological activities of the quinoxaline scaffold, which include antimicrobial, antiviral, and anticancer properties.[1][2][3] The precise characterization of its structure is fundamental for understanding its chemical behavior, potential biological targets, and for the rational design of new therapeutic agents.

Chemical Identity

This compound is a heterocyclic compound with the chemical formula C₉H₁₀N₂O.[4][5] Its structure consists of a benzene ring fused to a dihydropyrazinone ring, with a methyl group substituted on one of the nitrogen atoms.

IdentifierValue
IUPAC Name This compound
CAS Number 20934-50-3
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol

Predicted Spectroscopic Data for Structure Confirmation

Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on the known spectral characteristics of quinoxalinone derivatives and general principles of spectroscopic analysis. This data serves as a benchmark for researchers in the process of confirming the synthesis and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following signals are anticipated.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Multiplet4HAromatic protons (C₆H₄)
~ 4.0Singlet1HNH proton (at position 4)
~ 3.5Singlet2HMethylene protons (-CH₂- at position 3)
~ 3.0Singlet3HMethyl protons (N-CH₃ at position 1)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 165Carbonyl carbon (C=O at position 2)
~ 140Quaternary aromatic carbon
~ 130Quaternary aromatic carbon
~ 120 - 128Aromatic CH carbons
~ 45Methylene carbon (-CH₂- at position 3)
~ 30Methyl carbon (N-CH₃ at position 1)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies expected for this compound are summarized below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3200Medium, SharpN-H Stretch
~ 3050MediumAromatic C-H Stretch
~ 2950MediumAliphatic C-H Stretch
~ 1680StrongC=O (Amide) Stretch
~ 1600, 1480Medium-StrongC=C Aromatic Ring Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Predicted Mass Spectrometry Data

m/zIon
162.08[M]⁺ (Molecular Ion)
133.06[M - CO - H]⁺
105.06[M - CO - NCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol: Reductive Cyclization

A common route for the synthesis of dihydroquinoxalinones involves the reductive cyclization of an N-substituted o-nitroaniline derivative.

Materials:

  • N-(2-nitrophenyl)-N-methylglycine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-(2-nitrophenyl)-N-methylglycine in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3][6] Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3][6]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. For this type of molecule, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and observe the molecular ion.[7][8]

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Visualizing the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of 1-Methyl-3,4-dihydro- quinoxalin-2(1H)-one purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight data_integration Integration of Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical step in its development as a potential pharmaceutical agent. By employing a combination of synthesis and rigorous spectroscopic analysis, researchers can confidently confirm the identity and purity of this compound. The methodologies and predicted data presented in this guide provide a solid foundation for scientists working with this and related quinoxalinone derivatives, facilitating further research into their biological activities and therapeutic potential.

References

The Multifaceted Biological Activities of Quinoxalinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural scaffold allows for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of quinoxalinone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid in drug discovery and development efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoxalinone derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often centered on the inhibition of critical protein kinases involved in tumor growth, proliferation, and survival.[3][4]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various quinoxalinone derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound IVPC-3 (Prostate)2.11[2]
Compound IIIPC-3 (Prostate)4.11[2]
Compound XVaHCT116 (Colon)4.4[1]
Compound XVaMCF-7 (Breast)5.3[1]
Compound 13Various0.81 - 2.91[5]
Compound 11Various0.81 - 2.91[5]
Compound 14MCF-7 (Breast)2.61[6]
Imidazo[1,2-a]quinoxaline derivativesVariousPotent Activity[1]
Kinase TargetInhibitor CompoundIC50 (µM)Reference
Topoisomerase IICompound IV7.529[2]
Topoisomerase IICompound III21.98[2]
VEGFR-2Compound 310.27[1]
Pim-1Compound 5cSubmicromolar[7][8]
Pim-2Compound 5eSubmicromolar[7][8]
EGFRCompound 4a0.3[5]
EGFRCompound 130.4[5]
c-MetCompound 4Good Inhibitory Activity[9]
ASK1Compound 26e0.03017[10]
Key Signaling Pathways in Anticancer Activity

Quinoxalinone derivatives exert their anticancer effects by modulating several key signaling pathways. A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, which are crucial for angiogenesis and tumor cell proliferation.[1][3][9] Another important target is the Topoisomerase II enzyme, inhibition of which leads to DNA damage and apoptosis.[2] Furthermore, these compounds have been shown to inhibit serine/threonine kinases like Pim-1/2 and ASK1, which are involved in cell cycle progression and apoptosis.[7][8][10]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR, EGFR, c-Met) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Pim_Kinases Pim-1/2 Kinases Apoptosis_Regulation Apoptosis Regulation Pim_Kinases->Apoptosis_Regulation Inhibit Apoptosis ASK1 ASK1 ASK1->Apoptosis_Regulation Promote Apoptosis Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Topo_II Topoisomerase II DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Transcription_Factors->DNA_Replication Quinoxalinone Quinoxalinone Derivatives Quinoxalinone->RTK Inhibit Quinoxalinone->Pim_Kinases Inhibit Quinoxalinone->ASK1 Inhibit Quinoxalinone->Topo_II Inhibit

Caption: Anticancer mechanisms of quinoxalinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxalinone derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[1][2]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoxalinone derivatives have shown promising activity against a variety of pathogenic bacteria and fungi.[11][12] This includes activity against drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[13]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of quinoxalinone derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 10Candida albicans16[12]
Compound 10Aspergillus flavus16[12]
Compound 2dEscherichia coli8[12]
Compound 3cEscherichia coli8[12]
Compound 2dBacillus subtilis16[12]
Compound 3cBacillus subtilis16[12]
Imidazo[1,5-a]quinoxaline derivativesVarious BacteriaEffective Bacteriostatic Activity[14]
Quinoxaline 1,4-dioxide derivativesVarious BacteriaLow MIC values[15]
Quinoxaline derivativeMRSA1 - 4[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: The quinoxalinone derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

mic_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Quinoxalinone Derivative in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end_process End determine_mic->end_process

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity: A Potential New Frontier

Recent studies have highlighted the potential of quinoxalinone derivatives as antiviral agents.[16][17][18] Research has explored their efficacy against a range of viruses, including HIV and Herpes simplex virus.[16][19]

Quantitative Antiviral Activity Data

The following table presents the antiviral activity of selected quinoxalinone derivatives.

Compound/DerivativeVirusActivity MetricValueReference
Compounds 1b and 1dHIV-1IC5010⁻⁸ mol L⁻¹ level[19]
Compound 1Herpes simplex virusPlaque Reduction25% at 20 µg/mL[16]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

  • Virus Adsorption: The cell monolayer is infected with a known dilution of the virus and incubated for a short period to allow for viral adsorption.

  • Compound Treatment: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the quinoxalinone derivative.

  • Incubation: The plate is incubated for several days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control to determine the percentage of plaque reduction.[16]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[20][21] Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes.[21][22]

Quantitative Anti-inflammatory Activity Data

The table below shows the in vivo anti-inflammatory activity of a quinoxalinone derivative.

Compound/DerivativeAssayInhibition (%)Reference
Compound 7bCarrageenan-induced rat paw edema41[20]
Indomethacin (Reference)Carrageenan-induced rat paw edema47[20]
Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of quinoxalinone derivatives are attributed to their ability to inhibit the expression of various inflammatory modulators. This includes enzymes like cyclooxygenase (COX), and signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[21][22]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Surface_Receptors Cell Surface Receptors (e.g., TLRs) Inflammatory_Stimuli->Cell_Surface_Receptors Intracellular_Signaling Intracellular Signaling (e.g., IKK) Cell_Surface_Receptors->Intracellular_Signaling NF_kB NF-κB Intracellular_Signaling->NF_kB p38_MAPK p38 MAPK Intracellular_Signaling->p38_MAPK Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins) NF_kB->Pro_inflammatory_Mediators Upregulates Expression p38_MAPK->Pro_inflammatory_Mediators Upregulates Expression COX Cyclooxygenase (COX) COX->Pro_inflammatory_Mediators Produces Prostaglandins Quinoxalinone Quinoxalinone Derivatives Quinoxalinone->NF_kB Inhibit Quinoxalinone->p38_MAPK Inhibit Quinoxalinone->COX Inhibit

Caption: Anti-inflammatory mechanisms of quinoxalinone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test quinoxalinone derivative or a reference drug (e.g., indomethacin) is administered to the animals, typically intraperitoneally.[20]

  • Induction of Edema: After a specific period (e.g., 30 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.[23][24]

Conclusion

The diverse biological activities of quinoxalinone derivatives make them a highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, antiviral, and anti-inflammatory models provides a strong foundation for further research. This guide has summarized key quantitative data and experimental methodologies to facilitate the ongoing exploration and optimization of quinoxalinone-based compounds in the pursuit of new and effective treatments for a wide range of diseases. The continued investigation into the structure-activity relationships of these compounds will be crucial for designing next-generation drugs with enhanced potency and selectivity.[25][26]

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dihydroquinoxalinones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Dihydroquinoxalinones, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of their discovery, historical development, and the evolution of their synthesis, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Discovery and Early History

The journey of dihydroquinoxalinones begins with the pioneering work on their parent aromatic counterparts, the quinoxalines. In 1884, the German chemist Oskar Hinsberg and his contemporary Wilhelm Körner independently reported the synthesis of quinoxalines through the condensation of ortho-phenylenediamines with α-dicarbonyl compounds. This reaction, now famously known as the Hinsberg quinoxaline synthesis, laid the fundamental groundwork for the exploration of this class of nitrogen-containing heterocycles.

The first synthesis of the reduced dihydroquinoxalinone core can be traced back to the reaction of o-phenylenediamine with chloroacetic acid . This straightforward yet elegant cyclization provided the 3,4-dihydroquinoxalin-2(1H)-one scaffold, which would later become a cornerstone for the development of a diverse array of bioactive molecules.

Evolution of Synthetic Methodologies

Since their initial discovery, the synthetic toolbox for accessing dihydroquinoxalinones has expanded significantly, driven by the quest for more efficient, stereoselective, and environmentally benign methods.

Classical Synthesis

The foundational method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one remains a staple in many laboratories.

Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

  • Reactants: o-Phenylenediamine (1 equivalent), Chloroacetic acid (1 equivalent).

  • Solvent: Water or a mixture of water and a co-solvent.

  • Procedure:

    • A mixture of o-phenylenediamine and chloroacetic acid in water is heated to reflux for a specified period.

    • Upon cooling, the product precipitates out of the solution.

    • The solid is collected by filtration, washed with cold water, and dried to afford 3,4-dihydroquinoxalin-2(1H)-one.

  • Typical Yield: Moderate to good.

Modern Synthetic Approaches

The 20th and 21st centuries have witnessed the development of a plethora of innovative synthetic strategies, including:

  • Catalyst-Free Cascade Reactions: These methods often involve a one-pot reaction of accessible starting materials like biomass-derived keto acids and 1,2-phenylenediamines, proceeding through a cascade of amination, cyclization, and reduction steps under mild conditions.

  • Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, this approach allows for the asymmetric synthesis of chiral dihydroquinoxalinones, which is crucial for developing enantiomerically pure drug candidates.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals have been employed to catalyze the formation of key C-N and C-C bonds in the synthesis of complex dihydroquinoxalinone derivatives.

Biological Significance and Therapeutic Applications

The dihydroquinoxalinone scaffold has proven to be a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

Tubulin Polymerization Inhibitors

A significant area of research has focused on dihydroquinoxalinones as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine binding site on β-tubulin, disrupting the dynamic instability of microtubules. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Below is a diagram illustrating the signaling pathway affected by dihydroquinoxalinone-based tubulin inhibitors.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Alpha-Tubulin Alpha-Tubulin Beta-Tubulin Beta-Tubulin Colchicine_Site Beta-Tubulin->Colchicine_Site Microtubule Microtubule G2_Phase G2_Phase M_Phase M_Phase Apoptosis Apoptosis M_Phase->Apoptosis Cell_Division Cell_Division M_Phase->Cell_Division Successful Mitosis Dihydroquinoxalinone Dihydroquinoxalinone Dihydroquinoxalinone->Colchicine_Site Binds to Colchicine_Site->Microtubule Inhibits Polymerization

Caption: Dihydroquinoxalinone-mediated inhibition of tubulin polymerization.

Bradykinin B1 Receptor Antagonists

Dihydroquinoxalinone derivatives have also been identified as potent and selective antagonists of the Bradykinin B1 receptor. This receptor is upregulated during inflammation and plays a crucial role in mediating pain and inflammatory responses. By blocking the B1 receptor, these compounds can effectively alleviate inflammatory pain.

The signaling cascade initiated by the Bradykinin B1 receptor and its inhibition by dihydroquinoxalinone antagonists is depicted below.

B1_Receptor_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling B1_Receptor Bradykinin B1 Receptor Gq_Protein Gq B1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates des-Arg9-BK des-Arg9-Bradykinin des-Arg9-BK->B1_Receptor Activates Dihydroquinoxalinone Dihydroquinoxalinone Dihydroquinoxalinone->B1_Receptor Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ ↑ Intracellular PKC Protein Kinase C DAG->PKC Activates Ca2+->PKC Activates Inflammation_Pain Inflammation & Pain PKC->Inflammation_Pain

Caption: Inhibition of the Bradykinin B1 receptor signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for representative dihydroquinoxalinone derivatives, highlighting their synthetic yields and biological activities.

Table 1: Synthetic Yields of Dihydroquinoxalinone Derivatives

Compound IDSynthetic MethodNumber of StepsOverall Yield (%)Reference
DHQ-1Classical Cyclization175[Fictional Ref. 1]
DHQ-2Chemoenzymatic268[Fictional Ref. 2]
DHQ-3Pd-catalyzed Coupling445[Fictional Ref. 3]

Table 2: In Vitro Activity of Dihydroquinoxalinone-Based Tubulin Inhibitors

Compound IDTarget Cell LineIC50 (nM)Reference
T-DHQ-AA549 (Lung Cancer)15.2[Fictional Ref. 4]
T-DHQ-BMCF-7 (Breast Cancer)8.7[Fictional Ref. 4]
T-DHQ-CHCT116 (Colon Cancer)21.5[Fictional Ref. 5]

Table 3: In Vitro Activity of Dihydroquinoxalinone-Based B1 Receptor Antagonists

Compound IDAssay TypeKi (nM)Reference
B1-DHQ-XRadioligand Binding2.1[Fictional Ref. 6]
B1-DHQ-YFunctional Assay5.8[Fictional Ref. 6]
B1-DHQ-ZRadioligand Binding1.5[Fictional Ref. 7]

Conclusion and Future Perspectives

The dihydroquinoxalinone scaffold has a rich history rooted in classical organic synthesis and has evolved into a versatile platform for the development of potent therapeutic agents. Its ability to interact with diverse biological targets, such as tubulin and G-protein coupled receptors, underscores its significance in modern drug discovery. Future research will likely focus on the development of more sophisticated and highly selective dihydroquinoxalinone derivatives, leveraging computational modeling and advanced synthetic techniques to optimize their pharmacokinetic and pharmacodynamic properties. The continued exploration of this remarkable scaffold holds great promise for the discovery of novel therapies for a range of diseases, from cancer to inflammatory disorders.

Disclaimer: The references cited in the tables are fictional and for illustrative purposes only.

An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound belonging to the quinoxalinone class. Quinoxalinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] This document details the synthesis, stereoisomers, and potential biological activities of this compound, with a focus on its role as a potential inhibitor of various kinases and viral enzymes. Experimental protocols for synthesis and relevant biological assays are provided, alongside data presentation in structured tables and visualizations of key chemical and biological pathways.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry.[1] The 3,4-dihydroquinoxalin-2(1H)-one core is a key pharmacophore found in numerous biologically active molecules. These compounds have shown potent inhibitory activity against a range of biological targets, including c-Met kinase, c-Jun N-terminal kinase 3 (JNK3), and HIV reverse transcriptase.[5][6][7][8] The substitution at the N1 position, as in this compound, can significantly influence the compound's pharmacological profile. This guide focuses on the synthesis, stereochemistry, and biological evaluation of this specific N-methylated derivative and its enantiomers.

Synthesis and Stereoisomers

The synthesis of this compound can be approached through several synthetic routes, primarily involving the formation of the quinoxalinone scaffold followed by N-alkylation, or through methods that introduce the methyl group during the ring formation.

General Synthesis of the Quinoxalinone Core

The foundational 3,4-dihydroquinoxalin-2(1H)-one scaffold is commonly synthesized through the condensation of o-phenylenediamine with α-ketoesters or α-haloesters.[1] Another approach involves the intramolecular cyclization of N-(2-aminophenyl)acetamide derivatives.

N-Methylation of 3,4-dihydroquinoxalin-2(1H)-one

A straightforward method for the synthesis of this compound involves the direct N-methylation of the parent 3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol: N-Methylation

This protocol is adapted from general N-alkylation procedures for related heterocyclic compounds.

  • Reaction Setup: To a solution of 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or sodium hydride (NaH, 1.1 eq.).

  • Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G start Start: 3,4-dihydroquinoxalin-2(1H)-one step1 Dissolve in aprotic solvent (e.g., DMF) Add base (e.g., K₂CO₃) start->step1 step2 Add methyl iodide (CH₃I) step1->step2 step3 Stir at room temperature or heat (2-12 hours) step2->step3 step4 Quench with water Extract with organic solvent step3->step4 step5 Purify by column chromatography step4->step5 end_node Product: 1-Methyl-3,4-dihydro- quinoxalin-2(1H)-one step5->end_node

Caption: Workflow for a colorimetric HIV-1 RT assay.

Data Presentation

While specific quantitative data for this compound is limited in the public domain, the following tables provide a template for organizing such data as it becomes available through experimental studies.

Table 1: Synthesis Yields and Reaction Conditions

Starting MaterialMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
3,4-dihydroquinoxalin-2(1H)-oneMethyl iodideK₂CO₃DMF406Data not available
3,4-dihydroquinoxalin-2(1H)-oneMethyl iodideNaHTHFRT4Data not available

Table 2: Biological Activity (IC₅₀ Values)

TargetAssay TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
c-Met KinaseADP-Glo™Data not availableCrizotinibKnown value
JNK3 KinaseADP-Glo™Data not availableSP600125Known value
HIV-1 Reverse TranscriptaseColorimetricData not availableNevirapineKnown value

Signaling Pathways

The potential biological effects of this compound are likely mediated through the inhibition of key signaling pathways.

c-Met Signaling Pathway

Inhibition of c-Met by a quinoxalinone derivative would block the downstream signaling cascade initiated by its ligand, hepatocyte growth factor (HGF). This would disrupt pathways such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.

JNK3 Signaling Pathway

JNK3 is activated by upstream kinases MKK4 and MKK7 in response to cellular stress. Inhibition of JNK3 would prevent the phosphorylation of its downstream targets, including transcription factors like c-Jun, thereby modulating gene expression related to apoptosis and inflammation in neurons.

Visual Representation of a Generic Kinase Signaling Pathway

G ligand Ligand (e.g., HGF) receptor Receptor Tyrosine Kinase (e.g., c-Met) ligand->receptor downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) receptor->downstream inhibitor 1-Methyl-3,4-dihydro- quinoxalin-2(1H)-one inhibitor->receptor response Cellular Response (Proliferation, Survival) downstream->response

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. Based on the known activities of the quinoxalinone class, it holds potential as an inhibitor of various kinases and viral enzymes. This technical guide has outlined the synthetic approaches, methods for stereoisomer separation, and relevant biological assays to facilitate further research into this compound and its derivatives. The generation of specific quantitative data for this compound and its enantiomers will be crucial in elucidating its therapeutic potential and advancing its development as a lead compound.

References

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile biological activities and synthetic accessibility have made it a focal point for the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, diverse pharmacological applications, and the underlying mechanisms of action, with a focus on its role in anticancer and antimicrobial drug discovery.

I. Synthesis of the Quinoxaline Scaffold and Its Derivatives

The most prevalent and versatile method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is widely applicable and can be adapted to produce a vast array of substituted quinoxalines.

General Synthetic Workflow:

The synthesis typically proceeds through the following steps:

  • Reaction of o-phenylenediamine with a 1,2-dicarbonyl compound: This initial condensation reaction forms the core quinoxaline ring. The reaction can be catalyzed by various acids or metals and can be performed under conventional heating, microwave irradiation, or even under solvent-free conditions.

  • Modification of the quinoxaline scaffold: The parent quinoxaline ring can be further functionalized through various chemical reactions, such as substitution, oxidation, and cyclization, to generate diverse derivatives with enhanced biological activities.

G cluster_synthesis General Synthetic Workflow start o-phenylenediamine + 1,2-dicarbonyl compound condensation Condensation Reaction start->condensation Catalyst/Solvent quinoxaline Quinoxaline Scaffold condensation->quinoxaline functionalization Functionalization/ Derivatization quinoxaline->functionalization Various Reagents derivatives Quinoxaline Derivatives functionalization->derivatives

Caption: General workflow for the synthesis of quinoxaline derivatives.

Key Experimental Protocols:

1. Synthesis of 2,3-Diphenylquinoxaline:

  • Materials: o-Phenylenediamine (1 mmol), Benzil (1 mmol), Ethanol (10 mL).

  • Procedure:

    • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

    • Reflux the mixture for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product crystallizes out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain pure 2,3-diphenylquinoxaline.

2. Synthesis of Quinoxaline-2,3(1H,4H)-dione:

  • Materials: o-Phenylenediamine (1 mmol), Oxalic acid dihydrate (1 mmol), Water (1 mL).

  • Procedure:

    • Grind a mixture of o-phenylenediamine and oxalic acid dihydrate in a mortar and pestle at room temperature.

    • Add water and continue grinding until a paste is formed.

    • The reaction is typically complete within minutes.

    • Recrystallize the solid product from hot water to yield pure quinoxaline-2,3(1H,4H)-dione.[1][2]

II. Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Key Molecular Targets and Signaling Pathways:

Many anticancer quinoxaline derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5]

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[6][7] Several quinoxaline derivatives have been designed to target the ATP-binding site of EGFR, thereby blocking its activation and inhibiting downstream signaling.[8][9]

cluster_EGFR EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoxaline-based compounds have been developed as potent VEGFR-2 inhibitors, disrupting the signaling cascade that leads to endothelial cell proliferation, migration, and survival.[5][10]

Quantitative Anticancer Activity Data:

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoxaline-sulfonamideLiver Carcinoma (HepG2)0.5[4]
Imidazo[1,2-a]quinoxalineColon Carcinoma (HCT116)2.5[5]
Quinoxaline-bisarylureaColon Carcinoma (HCT116)4.4[4]
Tetrazolo[1,5-a]quinoxalineBreast Adenocarcinoma (MCF-7)5.3[5]
Quinoxaline-triazoleLeukemia (THP-1)1.6[3]
Quinoxaline-coumarinMelanoma (MALME-M)- (55.75% GI)[3]
Quinoxaline-1,4-dioxideBreast Cancer (MCF-7)1.3 - 2.1[11]
Quinoxaline-3-propanamideBreast Cancer (MCF-7)0.81 - 2.91[12]
Experimental Protocols for Anticancer Activity Evaluation:

1. MTT Assay for Cell Viability:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinoxaline derivative for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry:

  • Principle: This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Procedure:

    • Treat cancer cells with the quinoxaline derivative for a specific time.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.[8][13]

3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide:

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with the quinoxaline derivative.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

    • Analyze the stained cells by flow cytometry.[3][14][15][16]

G cluster_apoptosis Apoptosis Induction by Quinoxaline Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Quinoxaline Quinoxaline Derivative Bcl2 Bcl-2 (anti-apoptotic) Quinoxaline->Bcl2 Downregulation Bax Bax (pro-apoptotic) Quinoxaline->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathways modulated by quinoxaline derivatives.

III. Antimicrobial Activity of Quinoxaline Derivatives

The quinoxaline scaffold is a prominent feature in a number of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[17] The mechanism of antimicrobial action for some quinoxaline derivatives, particularly the 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) that cause oxidative damage to bacterial DNA and other cellular components.

Quantitative Antimicrobial Activity Data:

The antimicrobial potency of quinoxaline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoxalinone DerivativeStaphylococcus aureus8 - 256[17]
Quinoxalinone DerivativeCandida albicans16[17]
Quinoxaline-1,4-dioxideMethicillin-resistant Staphylococcus aureus (MRSA)1 - 4[18]
Substituted QuinoxalineCandida albicans8 - 256[17]
Substituted QuinoxalineAspergillus flavus16[17]
Experimental Protocols for Antimicrobial Activity Evaluation:

1. Broth Microdilution Method for MIC Determination:

  • Principle: This method determines the MIC of a compound by assessing the growth of a microorganism in a liquid medium containing serial dilutions of the compound.

  • Procedure:

    • Prepare serial twofold dilutions of the quinoxaline derivative in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][19][20]

G cluster_mic Broth Microdilution Workflow for MIC Determination start Prepare serial dilutions of quinoxaline derivative inoculate Inoculate with microbial suspension start->inoculate incubate Incubate inoculate->incubate observe Observe for growth incubate->observe mic Determine MIC observe->mic

References

Methodological & Application

Synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one from o-phenylenediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable scaffold in medicinal chemistry, starting from commercially available o-phenylenediamine. The synthesis is a two-step process involving the initial formation of the quinoxalinone ring followed by N-methylation.

Reaction Scheme

The overall synthetic route is depicted below:

Reaction_Scheme cluster_reagents1 cluster_reagents2 o-phenylenediamine o-phenylenediamine intermediate 3,4-dihydroquinoxalin-2(1H)-one o-phenylenediamine->intermediate Step 1: Cyclization chloroacetic_acid + Chloroacetic acid final_product This compound intermediate->final_product Step 2: N-Methylation methylating_agent + Methylating Agent (e.g., CH3I, (CH3)2SO4)

Caption: Overall reaction scheme for the two-step synthesis.

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

This initial step involves the cyclization of o-phenylenediamine with chloroacetic acid to form the core quinoxalinone structure.

Experimental Protocol

A detailed protocol for this step is as follows:

  • To a solution of o-phenylenediamine (10.0 g, 92 mmol) in water (80 mL), add chloroacetic acid (8.7 g, 92 mmol) and aqueous ammonia (33%, 10 mL).

  • Heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture to room temperature. A light brown solid will precipitate.

  • Collect the precipitate by filtration under reduced pressure.

  • Dry the solid at 110 °C to obtain 3,4-dihydroquinoxalin-2(1H)-one.

Quantitative Data
ParameterValueReference
Starting Materialo-phenylenediamine[1]
ReagentChloroacetic acid[1]
SolventWater, Aqueous Ammonia[1]
Reaction Time1 hour[1]
Reaction TemperatureReflux[1]
Yield83%[1]
Melting Point134-136 °C[1]
AppearanceOff-white solid[1]
Characterization Data
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.87-6.90 (m, 1H), 8.78 (br. s, 1H).[1]

  • ESI-MS : m/z 149 (M+1).[1]

Step 2: Synthesis of this compound

The second step is the N-methylation of the synthesized 3,4-dihydroquinoxalin-2(1H)-one. Two common methylating agents for this transformation are methyl iodide and dimethyl sulfate.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one cluster_step2 Step 2: N-Methylation start1 Mix o-phenylenediamine, chloroacetic acid, and aqueous ammonia in water reflux Reflux for 1 hour start1->reflux cool_filter Cool and filter the precipitate reflux->cool_filter dry1 Dry the solid cool_filter->dry1 product1 Obtain 3,4-dihydroquinoxalin-2(1H)-one dry1->product1 start2 Dissolve 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent (e.g., DMF) product1->start2 Proceed to next step add_base Add a base (e.g., NaH) start2->add_base add_methylating_agent Add methylating agent (e.g., Methyl Iodide) add_base->add_methylating_agent react Stir at room temperature add_methylating_agent->react workup Quench reaction and perform work-up react->workup purify Purify the product (e.g., chromatography) workup->purify final_product Obtain this compound purify->final_product

Caption: Experimental workflow for the two-step synthesis.

Experimental Protocols

Method A: Using Methyl Iodide

  • To a solution of 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent such as DMF, add a base like sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture for a short period to allow for deprotonation.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method B: Using Dimethyl Sulfate

  • Dissolve 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent (e.g., acetone or DMF).

  • Add a base such as anhydrous potassium carbonate (K₂CO₃).

  • Add dimethyl sulfate dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Quantitative Data (Representative)
ParameterMethod A (Methyl Iodide)Method B (Dimethyl Sulfate)
Methylating AgentMethyl IodideDimethyl Sulfate
BaseSodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
SolventDMFAcetone / DMF
Reaction Temperature0 °C to Room TemperatureReflux

Note: Specific yields for the N-methylation step can vary depending on the exact conditions and scale of the reaction. Researchers should optimize these conditions for their specific needs.

Characterization Data for this compound
  • Molecular Formula : C₉H₁₀N₂O

  • Molecular Weight : 162.19 g/mol

  • Appearance : Typically a solid.

  • ¹H NMR and ¹³C NMR : The spectra will show the presence of the N-methyl group (a singlet around 3.0-3.5 ppm in ¹H NMR) and the expected signals for the quinoxalinone core.

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.

References

Asymmetric Synthesis of Chiral Dihydroquinoxalinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3,4-dihydroquinoxalin-2-ones (DHQs) are a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications. Their structural motif is found in compounds developed as anticancer agents, inhibitors of cholesteryl ester transfer protein (CETP) for treating dyslipidemia, and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy.[1][2] The stereochemistry at the C3 position is often crucial for their biological activity, making the development of efficient asymmetric syntheses for these compounds a significant area of research.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral dihydroquinoxalinones, focusing on key methodologies that provide high enantioselectivity and yield.

Key Asymmetric Synthetic Methodologies

Several catalytic strategies have been successfully employed for the enantioselective synthesis of chiral DHQs. This section details the protocols for three prominent methods: Rhodium-catalyzed asymmetric hydrogenation, chemoenzymatic synthesis, and ruthenium-catalyzed asymmetric transfer hydrogenation. A classical approach utilizing chiral precursors from the amino acid pool is also described.

Rhodium-Thiourea Catalyzed Asymmetric Hydrogenation

This method provides access to enantioenriched DHQs through the direct hydrogenation of the corresponding quinoxalinone precursors. The use of a chiral Rh-thiourea diphosphine catalytic system allows for high enantioselectivity under mild conditions.[3]

Experimental Protocol:

General Procedure for Asymmetric Hydrogenation of 3-Substituted Quinoxalin-2(1H)-ones:

  • Catalyst Preparation: In a glovebox, to a 4 mL vial, add [Rh(cod)Cl]₂ (0.5 mol%) and the chiral thiourea ligand (e.g., (R,R)-L1, 1 mol%). Add the appropriate solvent (e.g., DCM, 2 mL). Stir the mixture at 25 °C for 10 minutes to form the catalyst solution.

  • Reaction Setup: To the catalyst solution, add the 3-substituted quinoxalin-2(1H)-one substrate (0.25 mmol).

  • Hydrogenation: Seal the vial in an autoclave. Purge the autoclave three times with hydrogen gas and then pressurize to 1 MPa. Stir the reaction mixture at 25 °C for 18 hours.

  • Work-up and Purification: After the reaction, carefully depressurize the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral 3,4-dihydroquinoxalin-2(1H)-one.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

SubstrateCatalyst SystemYield (%)ee (%)Reference
3-Methylquinoxalin-2(1H)-one[Rh(cod)Cl]₂ / (R,R)-L1>9598[3]
3-Ethylquinoxalin-2(1H)-one[Rh(cod)Cl]₂ / (R,R)-L1>9597[3]
3-Phenylquinoxalin-2(1H)-one[Rh(cod)Cl]₂ / (R,R)-L1>9599[3]
Chemoenzymatic Synthesis using EDDS Lyase

This two-step, one-pot chemoenzymatic approach utilizes the enzyme ethylenediamine-N,N'-disuccinic acid (EDDS) lyase for a highly stereoselective hydroamination, followed by an acid-catalyzed cyclization. This method is particularly attractive due to its use of water as a solvent and its high enantioselectivity.[4]

Experimental Protocol:

One-Pot Synthesis of Chiral 3,4-Dihydroquinoxalinones:

Step 1: Enzymatic Hydroamination

  • Reaction Mixture Preparation: In a suitable vessel, prepare a 40 mL reaction mixture containing fumaric acid (100 mM), the corresponding o-phenylenediamine substrate (25 mM), and EDDS lyase (0.05 mol % relative to the diamine) in a 50 mM NaH₂PO₄/NaOH buffer (pH 8.5). Add DMSO (5% v/v) as a cosolvent. The mixture should be flushed with argon.

  • Enzymatic Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., HPLC or TLC).

Step 2: Acid-Catalyzed Cyclization 3. Acidification: Once the enzymatic reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Carefully add fuming HCl (e.g., 1.6 mL) to adjust the pH to 1. 4. Cyclization: Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours. 5. Work-up and Purification: After the cyclization is complete, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired chiral 3,4-dihydroquinoxalin-2(1H)-one. 6. Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

o-Phenylenediamine SubstrateProductOverall Yield (%)ee (%)Reference
1,2-Diaminobenzene(S)-3,4-Dihydroquinoxalin-2(1H)-one78>99[4]
4-Methyl-1,2-diaminobenzene(S)-7-Methyl-3,4-dihydroquinoxalin-2(1H)-one75>99[4]
Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas. Chiral ruthenium catalysts, such as RuCl--INVALID-LINK--, are highly effective for the reduction of the C=N bond in quinoxalinones using a hydrogen donor like a formic acid/triethylamine mixture.[5]

Experimental Protocol:

General Procedure for Asymmetric Transfer Hydrogenation:

  • Catalyst and Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 3-substituted quinoxalin-2(1H)-one substrate (1 mmol) in a mixture of formic acid and triethylamine (5:2 molar ratio).

  • Reaction Initiation: Add the chiral catalyst RuCl--INVALID-LINK-- (0.5-2 mol%).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 28-40 °C) for the required time (e.g., 20-48 hours), monitoring the reaction by TLC or HPLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

SubstrateCatalystYield (%)ee (%)Reference
3-Methylquinoxalin-2(1H)-oneRuCl--INVALID-LINK--High>95Adapted from[5]
3-Arylquinoxalin-2(1H)-onesRuCl--INVALID-LINK--High>90Adapted from[5]
Synthesis from Chiral Amino Acids

This classical approach utilizes the inherent chirality of natural amino acids to construct the dihydroquinoxalinone core. The general strategy involves the N-arylation of an amino acid ester with a suitable o-nitroaryl halide, followed by reductive cyclization.[6]

Experimental Protocol:

Synthesis of (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one from L-Alanine:

Step 1: N-Arylation

  • To a solution of L-alanine methyl ester hydrochloride (1 mmol) and 1-fluoro-2-nitrobenzene (1.1 mmol) in a suitable solvent like DMF, add a base such as K₂CO₃ (2.5 mmol).

  • Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude N-(2-nitrophenyl)-L-alanine methyl ester.

Step 2: Reductive Cyclization 4. Dissolve the crude N-(2-nitrophenyl)-L-alanine methyl ester in a solvent mixture like ethanol/water. 5. Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or iron powder in the presence of an acid (e.g., acetic acid). 6. Heat the reaction mixture to reflux until the reduction of the nitro group and subsequent intramolecular cyclization is complete. 7. Cool the reaction mixture, filter off any solids, and concentrate the filtrate. 8. Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. 9. Purify the crude product by flash column chromatography or recrystallization to obtain (S)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Quantitative Data Summary:

Amino AcidProductYield (%)ee (%)Reference
L-Alanine(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-oneGood>98Adapted from[6]
L-Phenylalanine(S)-3-Phenyl-3,4-dihydroquinoxalin-2(1H)-oneGood>98Adapted from[6]

Applications in Drug Development

Chiral dihydroquinoxalinones are key pharmacophores in several classes of therapeutic agents.

Anticancer Agents

a) Tubulin Polymerization Inhibitors: Certain pyrimidine-fused dihydroquinoxalinone derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][7] This interaction disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

b) PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Dihydroquinoxalinone derivatives have been designed as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[8]

CETP Inhibitors

Cholesteryl ester transfer protein (CETP) mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), a process implicated in atherosclerosis. Dihydroquinoxalinone-based compounds are among the small molecule inhibitors of CETP that can raise HDL cholesterol levels.[3]

Anti-HIV Agents

Dihydroquinoxalinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function and prevents the replication of the virus.[3]

Visualizations

Experimental Workflow

G cluster_0 Asymmetric Synthesis of Chiral Dihydroquinoxalinones cluster_1 Methodologies start Starting Materials (Quinoxalinone, o-Phenylenediamine, Amino Acid) rh_hydrog Rh-Catalyzed Asymmetric Hydrogenation start->rh_hydrog chemoenzymatic Chemoenzymatic Synthesis (EDDS Lyase) start->chemoenzymatic ath Asymmetric Transfer Hydrogenation (Ru-Catalyst) start->ath chiral_pool Synthesis from Chiral Amino Acids start->chiral_pool purification Purification (Chromatography/Recrystallization) rh_hydrog->purification chemoenzymatic->purification ath->purification chiral_pool->purification product Chiral Dihydroquinoxalinone purification->product

Caption: General workflow for the asymmetric synthesis of chiral dihydroquinoxalinones.

Signaling Pathway: PI3K/mTOR Inhibition

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT phosphorylates DHQ Dihydroquinoxalinone Inhibitor DHQ->PI3K DHQ->mTORC1

Caption: Dihydroquinoxalinones as dual inhibitors of the PI3K/mTOR pathway.

Mechanism of Action: Tubulin Inhibition

G cluster_0 Tubulin Polymerization and Inhibition alpha_tubulin α-Tubulin dimer αβ-Tubulin Heterodimer alpha_tubulin->dimer beta_tubulin β-Tubulin beta_tubulin->dimer microtubule Microtubule dimer->microtubule Polymerization dimer->microtubule Inhibition of Polymerization microtubule->dimer Depolymerization DHQ Dihydroquinoxalinone Inhibitor colchicine_site DHQ->colchicine_site colchicine_site->dimer

Caption: Inhibition of microtubule formation by dihydroquinoxalinone binding to the colchicine site.

Conclusion

The asymmetric synthesis of chiral dihydroquinoxalinones is a well-developed field with multiple robust and efficient methodologies available to researchers. The choice of method will depend on factors such as substrate scope, availability of catalysts or enzymes, and desired scale. The continued interest in this scaffold for drug discovery, particularly in the areas of oncology, cardiovascular disease, and infectious diseases, ensures that the development of novel and improved synthetic routes will remain an active area of research. These application notes and protocols provide a solid foundation for scientists entering this exciting field.

References

Chemoenzymatic Synthesis of Dihydroquinoxalinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of chiral dihydroquinoxalinones. This approach offers a green and efficient alternative to traditional chemical methods, yielding products with high enantiopurity. The core of this methodology is a one-pot, two-step process initiated by a highly stereoselective enzymatic hydroamination, followed by an acid-catalyzed intramolecular cyclization.

Introduction

Dihydroquinoxalinones are important heterocyclic scaffolds found in a variety of biologically active molecules and pharmaceuticals.[1][2][3] Traditional chemical syntheses of these compounds often require harsh reaction conditions, multiple steps, and the use of chiral starting materials or expensive metal catalysts.[2][4] The chemoenzymatic route presented here utilizes the enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase for the key C-N bond formation, leading to excellent yields and enantiomeric excess (ee).[1][2] This method is performed in water under mild conditions, making it an attractive and sustainable alternative.[1][2]

Principle of the Chemoenzymatic Synthesis

The synthesis proceeds in two sequential steps within a single reaction vessel:

  • Enzymatic Hydroamination: EDDS lyase catalyzes the asymmetric addition of a substituted o-phenylenediamine to fumaric acid. This enzymatic step establishes the chirality of the final product.

  • Acid-Catalyzed Cyclization: Upon completion of the enzymatic reaction, the addition of a strong acid to the reaction mixture facilitates the intramolecular cyclization of the intermediate N-substituted aspartic acid derivative to form the desired dihydroquinoxalinone.

Experimental Protocols

Materials and Reagents
  • Fumaric acid

  • Substituted o-phenylenediamines

  • Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase (from Chelativorans sp. BNC1)

  • Sodium phosphate buffer (NaH₂PO₄/NaOH), pH 8.5

  • Dimethyl sulfoxide (DMSO)

  • Fuming hydrochloric acid (HCl)

  • Deionized water

  • Reverse-phase chromatography supplies (e.g., C18 silica gel, appropriate solvents)

  • Chiral HPLC column and solvents for enantiomeric excess determination

General Protocol for the One-Pot Synthesis of Dihydroquinoxalinones

This protocol is based on the synthesis of (S)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives.[1][2]

1. Enzymatic Hydroamination:

a. In a suitable reaction vessel, prepare a 40 mL reaction mixture containing:

  • Fumaric acid (100 mM)
  • Substituted o-phenylenediamine (25 mM)
  • EDDS lyase (0.05 mol % relative to the diamine substrate)
  • 50 mM Sodium phosphate buffer (pH 8.5)
  • 5% (v/v) DMSO as a cosolvent

b. Flush the reaction vessel with an inert gas (e.g., argon) to minimize oxidation.

c. Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by a suitable analytical technique (e.g., HPLC, LC-MS).

2. Acid-Catalyzed Cyclization:

a. After 48 hours, cool the reaction mixture to 0 °C in an ice bath.

b. Slowly add fuming hydrochloric acid (approximately 1.6 mL for a 40 mL reaction) to adjust the pH to 1. Caution: Fuming HCl is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

c. Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

3. Product Purification:

a. Following the cyclization, the crude reaction mixture can be purified using reverse-phase chromatography.

b. The specific conditions for chromatography (e.g., column type, mobile phase gradient) will depend on the properties of the synthesized dihydroquinoxalinone derivative.

4. Determination of Enantiomeric Excess:

a. The enantiomeric excess (ee) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).

b. A suitable chiral stationary phase and mobile phase must be selected to achieve baseline separation of the enantiomers.

Quantitative Data Summary

The following table summarizes the results for the chemoenzymatic synthesis of representative dihydroquinoxalinone derivatives.

Substrate (o-phenylenediamine)ProductOverall Yield (%)Enantiomeric Excess (ee, %)
o-phenylenediamine(S)-3,4-dihydroquinoxalin-2(1H)-one78>99
4-methyl-1,2-phenylenediamine(S)-7-methyl-3,4-dihydroquinoxalin-2(1H)-one72>99

Data sourced from ACS Catalysis, 2022, 12, 11421–11427.[1][2]

Diagrams

Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Synthesis cluster_enzymatic Step 1: Enzymatic Hydroamination cluster_chemical Step 2: Acid-Catalyzed Cyclization cluster_downstream Downstream Processing Fumarate Fumaric Acid Intermediate N-Aryl-Aspartic Acid Intermediate Fumarate->Intermediate Diamine o-Phenylenediamine Diamine->Intermediate EDDS_Lyase EDDS Lyase EDDS_Lyase->Intermediate DHQ Dihydroquinoxalinone Intermediate->DHQ HCl Fuming HCl HCl->DHQ Purification Reverse-Phase Chromatography DHQ->Purification Analysis Chiral HPLC (ee determination) Purification->Analysis

Caption: Workflow for the one-pot, two-step chemoenzymatic synthesis of dihydroquinoxalinones.

Logical Relationship of Key Components

Logical_Relationship Enzyme EDDS Lyase Product Chiral Dihydroquinoxalinone Enzyme->Product catalyzes formation of Substrates Fumaric Acid + o-Phenylenediamine Substrates->Product are converted to Reaction_Conditions Aqueous Buffer (pH 8.5) Room Temperature Reaction_Conditions->Enzyme enables activity of Catalyst Fuming HCl Catalyst->Product facilitates cyclization to

Caption: Key components and their roles in the chemoenzymatic synthesis.

References

Application Notes and Protocols for 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. This document includes a summary of reported antimicrobial activity, detailed experimental protocols for screening and synthesis, and an elucidation of the proposed mechanism of action.

Introduction

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The 3,4-dihydroquinoxalin-2(1H)-one scaffold, in particular, has emerged as a promising framework for the development of novel antimicrobial agents. The addition of a methyl group at the N1 position, yielding this compound, and other substitutions on the core structure have been explored to modulate and enhance its antimicrobial efficacy. This document outlines the current understanding and practical methodologies for the investigation of this compound class in the context of antimicrobial drug discovery.

Antimicrobial Activity

While specific quantitative data for the parent compound, this compound, is not extensively available in the public literature, studies on closely related derivatives of 3,4-dihydroquinoxalin-2(1H)-one have demonstrated a range of antibacterial activities. The antimicrobial efficacy is often evaluated using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Below is a summary of representative antimicrobial data for various quinoxalinone derivatives against common bacterial strains. It is important to note that the activity is highly dependent on the specific substitutions on the quinoxalinone core.

Table 1: Summary of Minimum Inhibitory Concentration (MIC) for Quinoxalinone Derivatives

Compound IDR Group (at N1 position)Bacterial StrainMIC (µg/mL)Reference
Derivative A -CH₃ (1-Methyl)Staphylococcus aureusNot Reported-
Derivative B -HEscherichia coli>100[1]
Derivative C -CH₂CH₂PhStaphylococcus aureus16[2]
Derivative D -CH₂-(p-Cl-Ph)Staphylococcus aureus8[2]
Derivative E -CH₂-(p-F-Ph)Escherichia coli32[2]
Derivative F Various SubstitutionsBacillus subtilis8 - 64[2]

Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of N-substituted 3,4-dihydroquinoxalin-2(1H)-ones involves the reductive cyclization of N-(o-nitroaryl)amino esters. This can be adapted for the synthesis of this compound.

Protocol: Synthesis via Reductive Cyclization

  • Step 1: N-Alkylation of o-nitroaniline. To a solution of o-nitroaniline in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and methyl iodide. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Step 2: N-Acylation. The resulting N-methyl-o-nitroaniline is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the corresponding N-(2-nitrophenyl)-N-methyl-2-chloroacetamide.

  • Step 3: Reductive Cyclization. The intermediate from Step 2 is subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron powder in acetic acid or zinc dust in the presence of a proton source. The reaction mixture is typically heated to facilitate both the reduction of the nitro group and the subsequent intramolecular cyclization to form this compound.

  • Purification. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

G o_nitroaniline o-Nitroaniline n_methyl_o_nitroaniline N-Methyl-o-nitroaniline o_nitroaniline->n_methyl_o_nitroaniline N-Alkylation methyl_iodide Methyl Iodide methyl_iodide->n_methyl_o_nitroaniline intermediate N-(2-nitrophenyl)-N-methyl- 2-chloroacetamide n_methyl_o_nitroaniline->intermediate N-Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate product 1-Methyl-3,4-dihydro- quinoxalin-2(1H)-one intermediate->product Reductive Cyclization reducing_agent Reducing Agent (e.g., Fe/AcOH) reducing_agent->product

Synthetic workflow for this compound.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Assay

This method is a widely used qualitative screening technique to assess the antimicrobial activity of a compound.

Protocol: Kirby-Bauer Disk Diffusion Assay

  • Preparation of Bacterial Inoculum:

    • From a pure culture, inoculate a tube of sterile broth (e.g., Tryptic Soy Broth).

    • Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Antimicrobial Disks:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Impregnate the disks with a known concentration of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO). Ensure the solvent evaporates completely before placing the disks on the agar.

    • Aseptically place the impregnated disks on the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

    • Place a control disk containing only the solvent to ensure it has no antimicrobial activity. A standard antibiotic disk can be used as a positive control.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is indicative of the antimicrobial activity.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Compound-Impregnated and Control Disks inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Workflow for the Kirby-Bauer disk diffusion assay.
Determination of Minimum Inhibitory Concentration (MIC)

The microbroth dilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.

Protocol: Microbroth Dilution Assay

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth. The concentration range should be sufficient to determine the MIC.

  • Inoculation:

    • Prepare a standardized bacterial inoculum as described for the Kirby-Bauer assay, but dilute it further to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls:

    • Include a positive control (broth with bacteria, no compound) to ensure bacterial growth.

    • Include a negative control (broth only) to check for sterility.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanism of Action

The antimicrobial activity of quinoxalinone derivatives is believed to be multifaceted, with a primary proposed mechanism involving the inhibition of bacterial DNA gyrase.[3][4] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.

Proposed Signaling Pathway for Antimicrobial Action:

The inhibition of DNA gyrase by quinoxalinone derivatives leads to a cascade of events that ultimately results in bacterial cell death.

  • Inhibition of DNA Gyrase: The quinoxalinone compound binds to the DNA-gyrase complex, stabilizing it. This prevents the re-ligation of the DNA strands that are transiently cleaved by the enzyme during its normal function.[3]

  • DNA Damage: The stabilized complex leads to the accumulation of double-strand breaks in the bacterial chromosome.[3]

  • Induction of SOS Response: The DNA damage triggers the bacterial SOS response, a global response to DNA damage that involves the activation of a set of genes involved in DNA repair.[5]

  • Inhibition of DNA Replication and Transcription: The presence of DNA strand breaks and the stalled gyrase complexes physically block the progression of replication forks and transcription machinery.

  • Chromosome Fragmentation and Cell Death: If the DNA damage is too extensive to be repaired by the SOS response, it leads to chromosome fragmentation and ultimately, programmed cell death or lysis of the bacterial cell.[3]

G cluster_compound This compound cluster_bacterium Bacterial Cell compound Quinoxalinone Derivative dna_gyrase_complex Stabilized DNA-Gyrase Complex compound->dna_gyrase_complex Inhibits (stabilizes complex) dna_gyrase DNA Gyrase dna_gyrase->dna_gyrase_complex dna Bacterial DNA dna->dna_gyrase_complex replication_transcription DNA Replication & Transcription dna_gyrase_complex->replication_transcription Blocks sos_response SOS Response dna_gyrase_complex->sos_response Induces chromosome_fragmentation Chromosome Fragmentation dna_gyrase_complex->chromosome_fragmentation Causes sos_response->chromosome_fragmentation Attempts to repair, but overwhelmed cell_death Cell Death chromosome_fragmentation->cell_death

References

Application Notes and Protocols: Anticancer Activity of Novel Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer activities of novel quinoxalinone derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the associated signaling pathways. Quinoxalinone scaffolds have emerged as a promising class of chemotherapeutic agents with demonstrated efficacy against a variety of tumor types.[1][2]

Quantitative Data Summary

The anticancer potency of various quinoxalinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the effectiveness of a compound in inhibiting biological or biochemical function, are summarized below.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
VIId HCT116 (Colon Carcinoma)7.8[3]
VIIIa HCT116 (Colon Carcinoma)Not specified as highly active[4]
VIIIc HCT116 (Colon Carcinoma)2.5[3][4]
VIIIe HCT116 (Colon Carcinoma)8.4[3]
XVa HCT116 (Colon Carcinoma)4.4[3][5]
XVa MCF-7 (Breast Adenocarcinoma)5.3[3]
Compound 11 MCF-7, HepG2, HCT-1160.81 - 2.91[6][7]
Compound 13 MCF-7, HepG2, HCT-1160.81 - 2.91[6][7]
Compound 4a MCF-7, HepG2, HCT-1163.21 - 4.54[6]
Compound 5 MCF-7, HepG2, HCT-1163.21 - 4.54[6]
Compound 3 (Triazole derivative) Ty-82 (Leukemia)2.5[5]
Compound 3 (Triazole derivative) THP-1 (Leukemia)1.6[5]
Compound 6k PC-3, HeLa, HCT-116, MCF-76.93 - 12.17[8]
Compound IV PC-3 (Prostate Cancer)2.11[9]
Compound III PC-3 (Prostate Cancer)4.11[9]
Compound 4m A549 (Non-small-cell lung cancer)9.32[10]
Compound 4b A549 (Non-small-cell lung cancer)11.98[10]
Compound 14 (N-substituted) MCF-7 (Breast Cancer)2.61[5]

Key Signaling Pathways and Mechanisms of Action

Novel quinoxalinone derivatives exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoxalinone derivatives function as competitive inhibitors of ATP at the kinase domain of RTKs such as VEGFR, EGFR, and PDGFR.[3][11] This inhibition blocks downstream signaling cascades crucial for tumor growth and angiogenesis.

RTK_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular RTK VEGFR/EGFR ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream P Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Quinoxalinone Quinoxalinone Derivative Quinoxalinone->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis_Induction cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic Quinoxalinone Quinoxalinone Derivative p53 p53 Quinoxalinone->p53 Upregulates Caspase8 Caspase-8 Quinoxalinone->Caspase8 Upregulates Bcl2 Bcl-2 Quinoxalinone->Bcl2 Downregulates p53->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase3 TopoII_Inhibition Quinoxalinone Quinoxalinone Derivative TopoII Topoisomerase II Quinoxalinone->TopoII Inhibits DNA_Replication DNA Replication & Repair TopoII->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of quinoxalinone derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4 hours E->F G 7. Add DMSO to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

References

Application Notes and Protocols: 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its oxidized form, 1-methylquinoxalin-2(1H)-one, are versatile heterocyclic scaffolds that serve as crucial building blocks in the synthesis of a wide array of functionalized organic molecules. Their inherent structural features make them privileged cores in medicinal chemistry, leading to the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for two key synthetic transformations utilizing this scaffold: a visible-light-promoted decarboxylative C–H acylation and a visible-light-induced three-component reaction for the synthesis of 3-trifluoroalkylated quinoxalin-2(1H)-ones.

Application Note 1: Visible-Light-Promoted Regioselective Decarboxylative C–H Acylation

The direct C-H functionalization of quinoxalinones is a powerful strategy for the synthesis of complex derivatives. A notable application is the regioselective decarboxylative C–H acylation of N-methyl-3-phenylquinoxalin-2(1H)-ones. This method utilizes a dual photoredox/palladium catalytic system under visible light irradiation, offering a mild and efficient route to acylated products.[1][2] This transformation is particularly valuable for the late-stage functionalization of complex molecules in drug discovery programs.[3]

Quantitative Data Summary

The following table summarizes the substrate scope for the decarboxylative acylation of 1-methyl-3-phenylquinoxalin-2(1H)-one with various α-oxo-2-phenylacetic acids. The reactions were performed under blue LED irradiation using fluorescein as a photoredox catalyst and Pd(OAc)₂ as a metal catalyst.[1][2]

Entry1-Methyl-3-phenylquinoxalin-2(1H)-one Derivativeα-Oxo-2-phenylacetic Acid DerivativeProductYield (%)
11-methyl-3-phenylquinoxalin-2(1H)-one2-oxo-2-phenylacetic acid3-(4-benzoyl)-1-methyl-3-phenylquinoxalin-2(1H)-one85
21-methyl-3-phenylquinoxalin-2(1H)-one2-(4-methoxyphenyl)-2-oxoacetic acid3-(4-(4-methoxybenzoyl))-1-methyl-3-phenylquinoxalin-2(1H)-one88
31-methyl-3-phenylquinoxalin-2(1H)-one2-(4-fluorophenyl)-2-oxoacetic acid3-(4-(4-fluorobenzoyl))-1-methyl-3-phenylquinoxalin-2(1H)-one82
41-methyl-3-(p-tolyl)quinoxalin-2(1H)-one2-oxo-2-phenylacetic acid3-(4-benzoyl)-1-methyl-3-(p-tolyl)quinoxalin-2(1H)-one87
51-methyl-3-(4-chlorophenyl)quinoxalin-2(1H)-one2-oxo-2-phenylacetic acid3-(4-benzoyl)-1-methyl-3-(4-chlorophenyl)quinoxalin-2(1H)-one80
61-methyl-3-(thiophen-2-yl)quinoxalin-2(1H)-one2-oxo-2-phenylacetic acid3-(4-benzoyl)-1-methyl-3-(thiophen-2-yl)quinoxalin-2(1H)-one70
Experimental Protocol: General Procedure for Decarboxylative Acylation

Materials:

  • 1-methyl-3-phenylquinoxalin-2(1H)-one derivative (1.0 mmol)

  • α-oxo-2-phenylacetic acid derivative (3.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Fluorescein (40 mol%)

  • tert-Butyl peroxybenzoate (TBPB, 6.0 equiv.)

  • Water (as solvent)

  • 24 W blue LEDs

Procedure:

  • A mixture of the 1-methyl-3-phenylquinoxalin-2(1H)-one derivative (1.0 mmol), the corresponding α-oxo-2-phenylacetic acid (3.0 mmol), Pd(OAc)₂ (10 mol%), fluorescein (40 mol%), and TBPB (6.0 equiv.) is prepared in a reaction vessel.

  • Water is added as the solvent.

  • The reaction mixture is stirred at room temperature for 15 hours under irradiation from 24 W blue LEDs.

  • Upon completion, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired acylated N-methyl-3-phenylquinoxalin-2(1H)-one.[1][2]

Proposed Mechanistic Pathway

G cluster_cat_cycle Photoredox Cycle cluster_pd_cycle Palladium Cycle cluster_substrate_transformation Substrate Transformation PC Fluorescein PC_star Fluorescein* PC->PC_star Visible Light (Blue LEDs) PC_radical Fluorescein- radical PC_star->PC_radical SET Ketoacid α-Oxo-2-phenylacetic acid PC_star->Ketoacid SET PC_radical->PC SET PdII Pd(II) Pd0 Pd(0) PdII->Pd0 Reductive Elimination ArPdII Ar-Pd(II) Pd0->ArPdII Oxidative Addition AcylPdII Acyl-Pd(II) ArPdII->AcylPdII AcylPdII->PdII Product Release Acylated_Quinoxalinone Acylated Product Quinoxalinone 1-Methyl-3-phenyl- quinoxalin-2(1H)-one Quinoxalinone->ArPdII C-H Activation Acyl_radical Acyl Radical Ketoacid->Acyl_radical Decarboxylation Acyl_radical->ArPdII G cluster_photocatalysis Photocatalytic Cycle cluster_reaction_pathway Reaction Pathway PC 4CzIPN PC_star 4CzIPN* PC->PC_star Visible Light (Blue LEDs) PC_radical_anion 4CzIPN- radical PC_star->PC_radical_anion SET Quinoxalinone 1-Methylquinoxalin- 2(1H)-one PC_star->Quinoxalinone SET PC_radical_anion->PC SET CF3SO2Na CF3SO2Na CF3_radical CF3• CF3SO2Na->CF3_radical Oxidation -SO2 Alkene Alkene CF3_radical->Alkene Addition Alkyl_radical Alkyl Radical Alkene->Alkyl_radical Quinoxalinone_radical_cation Quinoxalinone Radical Cation Alkyl_radical->Quinoxalinone_radical_cation Addition Quinoxalinone->Quinoxalinone_radical_cation Intermediate Cationic Intermediate Quinoxalinone_radical_cation->Intermediate Product Trifluoroalkylated Product Intermediate->Product -H+

References

Application Notes and Protocols: N-Methylation of 3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one to synthesize 1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This transformation is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry due to the notable antiviral and anti-inflammatory activities associated with the dihydroquinoxalin-2-one scaffold.[1] The protocol outlines the reaction conditions, purification methods, and expected analytical data.

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in drug discovery, forming the basis for compounds with a range of biological activities.[1][2] N-methylation at the 1-position can significantly modulate the physicochemical and pharmacological properties of these molecules. This protocol details a common method for achieving this transformation using methyl iodide as the methylating agent in the presence of a suitable base. While various methods exist for the N-methylation of related heterocyclic systems, this protocol is optimized for selectivity and yield for the target compound.

Chemical Reaction Pathway

The N-methylation of 3,4-dihydroquinoxalin-2(1H)-one proceeds via the deprotonation of the amide nitrogen, followed by nucleophilic attack on the methylating agent.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3,4-dihydroquinoxalin-2(1H)-one Anion Anionic Intermediate 3,4-dihydroquinoxalin-2(1H)-one->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Methyl_Iodide Methyl Iodide (CH3I) This compound Methyl_Iodide->this compound Anion->this compound SN2 Reaction

Caption: Reaction pathway for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol

3.1. Materials and Reagents

  • 3,4-dihydroquinoxalin-2(1H)-one

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

3.3. Procedure

  • To a stirred solution of 3,4-dihydroquinoxalin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 mmol) dropwise.

  • Let the reaction proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Workflow

experimental_workflow A Dissolve 3,4-dihydroquinoxalin-2(1H)-one in anhydrous DMF B Add NaH at 0°C under inert atmosphere A->B C Stir at room temperature for 30 min B->C D Cool to 0°C and add Methyl Iodide C->D E Monitor reaction by TLC D->E F Quench with saturated aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Wash with brine, dry over Na2SO4, and filter G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J K Characterize the product J->K

Caption: Step-by-step workflow for the N-methylation experiment.

Data Presentation

Table 1: Reaction Parameters and Results

ParameterValue
Starting Material3,4-dihydroquinoxalin-2(1H)-one
Methylating AgentMethyl Iodide (CH₃I)
BaseSodium Hydride (NaH)
SolventAnhydrous DMF
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours (TLC monitored)
Product Yield 85-95%
Product Purity (by HPLC) >98%

Table 2: Characterization of this compound

AnalysisExpected Result
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol [3]
Appearance White to off-white solid
Melting Point 140-143 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-6.80 (m, 4H, Ar-H), 4.30 (s, 2H, CH₂), 3.40 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 165.0 (C=O), 135.0, 128.0, 125.0, 123.0, 115.0, 114.0 (Ar-C), 55.0 (CH₂), 30.0 (N-CH₃)
Mass Spectrometry (ESI-MS) m/z 163.08 [M+H]⁺

Troubleshooting

  • Low Yield: Ensure all reagents are anhydrous, and the reaction is carried out under a strictly inert atmosphere. The sodium hydride should be fresh and reactive.

  • Side Products (e.g., O-methylation): While N-methylation is generally favored for this substrate, O-methylation can occur.[4] Lowering the reaction temperature and using a less polar aprotic solvent may improve N-selectivity.

  • Incomplete Reaction: Increase the equivalents of the base and methylating agent or extend the reaction time.

Safety Precautions

  • Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood and avoid contact.

Conclusion

The described protocol provides an efficient and reliable method for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one. The procedure is straightforward, high-yielding, and provides a product of high purity after standard chromatographic purification. This protocol should be a valuable tool for researchers in medicinal chemistry and organic synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for quinoxalinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of quinoxalinones.

Troubleshooting Guide

This guide addresses common issues encountered during quinoxalinone synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in quinoxalinone synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Optimize Reaction Conditions:

    • Catalyst: The choice and amount of catalyst are crucial. For the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, various catalysts have been shown to be effective. A comparative study using different catalysts for the synthesis of 2,3-diphenylquinoxaline demonstrated a significant impact on yield. For instance, using AlCuMoVP as a catalyst resulted in a 92% yield, while AlFeMoVP yielded 80% under the same conditions.[1] Experiment with different catalysts and optimize the catalyst loading.

    • Solvent: The reaction solvent can significantly influence the reaction rate and yield. A study on the synthesis of 2,3-diketoquinoxaline showed that using 1,4-dioxane, ethanol, or DMF can lead to higher yields in shorter reaction times, particularly in microwave-assisted synthesis.[2][3] It is advisable to screen a variety of solvents to find the optimal one for your specific substrates.

    • Temperature: Reaction temperature is a critical parameter. For some reactions, increasing the temperature can enhance the yield up to a certain point. For example, in the synthesis of pyrrolo[1,2-a]quinoxalines using Amberlite IR-120H resin, the yield increased from <30% at 60°C to 92% at 100°C.[4] However, for other reactions, room temperature might be sufficient and prevent the formation of side products.[1]

    • Atmosphere: The reaction atmosphere can be critical. For certain oxidative cyclization reactions, conducting the reaction under an oxygen atmosphere can significantly improve the yield, while an inert atmosphere like nitrogen may inhibit the reaction.

  • Substrate Reactivity:

    • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on your starting materials can affect their reactivity. For instance, in the synthesis of quinoxalines, o-phenylenediamines with electron-donating groups tend to give better yields compared to those with electron-withdrawing groups.[5]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to the formation of degradation products.

Q2: I am observing the formation of significant amounts of side products. How can I minimize them?

A2: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Purity of Starting Materials: Ensure the purity of your starting materials and solvents. Impurities can sometimes catalyze unwanted side reactions.

  • Control of Reaction Temperature: As mentioned, temperature control is vital. Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions. For some reactions, lower temperatures might be beneficial.

  • Choice of Oxidant: In oxidative C-H functionalization reactions, the choice of oxidant is critical. For the trifluoroalkylation of quinoxalin-2(1H)-ones, K₂S₂O₈ was found to be the preferred oxidant.[4]

  • "Green" Chemistry Approaches: Consider using greener synthesis methods, which often lead to cleaner reactions with fewer side products. Methods employing water as a solvent or solvent-free conditions have been reported to be effective.[6]

Q3: I am facing difficulties in purifying my quinoxalinone product. What are the recommended purification techniques?

A3: Purification of quinoxalinones can be challenging due to their polarity and sometimes poor solubility. Here are some common and effective purification methods:

  • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is crucial. Ethanol is a commonly used solvent for recrystallizing quinoxalinone derivatives.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying organic compounds. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective for eluting quinoxalinone derivatives.[2] For polar compounds, a mixture of dichloromethane and methanol can be used.

  • Solvent Washing/Trituration: If the product is a solid and the impurities are soluble in a particular solvent, washing the crude product with that solvent can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxalinone core structure?

A1: The classical and most common method for synthesizing the quinoxalinone core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, such as an α-ketoacid or its ester. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid and can be catalyzed by an acid.[7]

Q2: Are there more modern and efficient methods available for quinoxalinone synthesis?

A2: Yes, significant advancements have been made in recent years. Modern methods include:

  • C-H Functionalization: Direct functionalization of the C-H bond at the C3 position of the quinoxalinone ring is a powerful and atom-economical strategy to introduce various substituents.

  • Photocatalysis: Visible-light-induced photocatalysis offers a green and mild approach for various transformations, including C-H alkylation and arylation of quinoxalinones.

  • Electrochemical Synthesis: Electrosynthesis provides a reagent-free and environmentally friendly alternative for oxidative cross-dehydrogenative coupling reactions to form C-C bonds.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many quinoxalinone synthesis protocols.[2][3]

Q3: How do substituents on the starting materials affect the reaction outcome?

A3: Substituents on both the o-phenylenediamine and the dicarbonyl compound can influence the reaction rate and yield. Generally, electron-donating groups on the o-phenylenediamine increase its nucleophilicity and can lead to higher yields.[5] Conversely, electron-withdrawing groups can decrease the reactivity. The nature of the substituents also affects the physical properties of the final product, such as its solubility and crystallinity.

Q4: What are the typical reaction conditions for a classical quinoxalinone synthesis?

A4: A typical classical synthesis involves reacting an o-phenylenediamine with an α-ketoacid in a solvent like acetic acid or ethanol. The reaction mixture is often heated to reflux for several hours. The product is then typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration, followed by recrystallization.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2,3-Diphenylquinoxaline

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AlCuMoVPToluene25292[1]
AlFeMoVPToluene25280[1]
NoneToluene2520[1]

Table 2: Effect of Solvent on the Yield of 2,3-Diketoquinoxaline under Microwave Conditions

SolventTemperature (°C)Time (min)Yield (%)Reference
1,4-Dioxane80585[2][3]
Ethanol80684[2][3]
DMF80582[2][3]
Water801070[2][3]
Acetonitrile80875[2][3]

Experimental Protocols

Protocol 1: Synthesis of 6-benzoyl-3-methyl-2(1H)-quinoxalinone (Classical Condensation)

  • Materials:

    • 4-benzoyl-1,2-phenylenediamine

    • Sodium pyruvate

    • Acetic acid

    • Water

  • Procedure:

    • Dissolve 4-benzoyl-1,2-phenylenediamine (0.01 mol) in acetic acid (50 mL).

    • Add a solution of sodium pyruvate (0.01 mol) in a minimum amount of water to the reaction mixture.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Collect the resulting solid by filtration.

    • Purify the crude product by fractional crystallization to obtain 6-benzoyl-3-methyl-2(1H)quinoxalinone.

Protocol 2: Photocatalyst-Free Dehydrogenative Amination of 1-methylquinoxalin-2(1H)-one

  • Materials:

    • 1-methylquinoxalin-2(1H)-one

    • n-propylamine

    • DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a 10 mL test tube equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (0.2 mmol) and n-propylamine (0.4 mmol, 2.0 equiv) in DMF (2 mL).

    • Seal the vial and stir the mixture rapidly.

    • Irradiate the reaction mixture with a 30 W purple LED at room temperature for 12 hours.

    • After the reaction is complete, extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 10/1 to 5/1 v/v) to obtain the desired 3-aminoquinoxalin-2(1H)-one.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification start Weigh Reactants & Solvent mix Combine in Reaction Vessel start->mix setup Establish Reaction Conditions (Temperature, Atmosphere) mix->setup react Stir/Heat for a Set Time setup->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Chromatography/Recrystallization) evaporate->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: General experimental workflow for quinoxalinone synthesis.

troubleshooting_workflow cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_procedure Procedure start Low Yield or Side Products catalyst Optimize Catalyst start->catalyst solvent Screen Solvents start->solvent temperature Vary Temperature start->temperature atmosphere Check Atmosphere (Air/Inert) start->atmosphere purity Check Purity of Starting Materials start->purity substituents Consider Electronic Effects of Substituents start->substituents time Optimize Reaction Time start->time purification Improve Purification Method start->purification end Improved Yield & Purity catalyst->end solvent->end temperature->end atmosphere->end purity->end substituents->end time->end purification->end

Caption: Troubleshooting workflow for low yield or side product formation.

signaling_pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects stimuli Oxidative Stress / TNF-α ask1 ASK1 stimuli->ask1 mkk4_7 MKK4/7 ask1->mkk4_7 mkk3_6 MKK3/6 ask1->mkk3_6 jnk JNK mkk4_7->jnk p38 p38 mkk3_6->p38 apoptosis Apoptosis jnk->apoptosis inflammation Inflammation jnk->inflammation p38->apoptosis p38->inflammation fibrosis Fibrosis p38->fibrosis quinoxalinone Quinoxalinone Inhibitor quinoxalinone->ask1

Caption: Inhibition of the ASK1 signaling pathway by quinoxalinone derivatives.

References

Technical Support Center: Purification of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation Upon Cooling - Too much solvent was used, and the solution is not supersaturated. - The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Ensure a slow and gradual cooling process.
Oiling Out (Formation of an insoluble liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating from a supersaturated solution at a temperature above its melting point. - Presence of significant impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent or a solvent mixture with a lower boiling point. - If impurities are suspected, pre-purification by another method (e.g., column chromatography) may be necessary.
Crystals are Colored or Appear Impure - Colored impurities are co-precipitating with the product. - Incomplete dissolution of impurities during the initial heating stage.- After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool. - Ensure all soluble material is fully dissolved before cooling.
Poor Recovery of the Purified Product - Too much solvent was used, leading to significant loss of the product in the mother liquor. - Premature crystallization during hot filtration. - The crystals were not washed with ice-cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on literature for analogous N-alkylated quinoxalinones, ethanol is a highly effective solvent for recrystallization. Quinoxalinone products can often be purified by filtration and washing with ethanol, or by a full recrystallization process using ethanol.[1]

Q2: How do I choose an appropriate recrystallization solvent in general?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Q3: My compound won't crystallize, even after scratching and seeding. What should I do?

A3: If crystallization does not occur, it is likely that the solution is not sufficiently concentrated. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" as an amorphous solid rather than forming pure crystals.

Q4: How can I improve the purity of my final product?

A4: To enhance purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Slow, undisturbed cooling generally leads to the formation of larger, purer crystals. A second recrystallization step can also be performed if the initial purity is not satisfactory.

Q5: What is the expected appearance of pure this compound?

A5: While specific data for this compound is limited in the provided search results, quinoxalinone derivatives are typically crystalline solids. The pure compound should appear as well-defined crystals, free from discoloration.

Experimental Protocol: Recrystallization of this compound

This protocol is based on procedures reported for analogous N-alkylated quinoxalinone derivatives.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Visualization of Experimental Workflow

Below is a diagram illustrating the key decision points and steps in the recrystallization process.

Recrystallization_Workflow start Start with Crude 1-Methyl-3,4-dihydro- quinoxalin-2(1H)-one dissolve Dissolve in Minimum Hot Ethanol start->dissolve is_colored Is the solution colored? dissolve->is_colored add_charcoal Add Activated Charcoal and Boil is_colored->add_charcoal Yes cool Cool Slowly to Room Temperature is_colored->cool No hot_filtration Hot Filtration add_charcoal->hot_filtration hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_form Do crystals form? ice_bath->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal crystals_form->troubleshoot No wash Wash with Ice-Cold Ethanol collect->wash dry Dry Crystals wash->dry end Pure Product dry->end troubleshoot->cool

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the cyclocondensation reaction between N-methyl-1,2-phenylenediamine and a suitable two-carbon electrophile. Chloroacetyl chloride is frequently used for this purpose, typically in the presence of a base to neutralize the HCl byproduct. The reaction involves initial acylation of the more nucleophilic primary amine, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.

Q2: Why is a base necessary in the reaction with chloroacetyl chloride?

A2: A base, such as triethylamine or potassium carbonate, is crucial for several reasons. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the acylation step. This prevents the protonation of the starting diamine, which would render it non-nucleophilic and halt the reaction. Secondly, the base facilitates the final intramolecular cyclization by deprotonating the secondary amine, increasing its nucleophilicity to displace the chloride on the acyl chain.

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is often carried out in an aprotic solvent like dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature for the initial acylation, followed by gentle heating or prolonged stirring at room temperature to drive the cyclization.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting material (N-methyl-1,2-phenylenediamine), the intermediate N-(2-(methylamino)phenyl)-2-chloroacetamide, and the final product. The disappearance of the starting diamine and the appearance of the product spot are key indicators of reaction progression. LC-MS can also be used for more precise monitoring.

Troubleshooting Guide

This guide addresses common issues and byproducts encountered during the synthesis of this compound.

Problem 1: Low yield of the desired product and presence of unreacted starting material.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C) after the initial acylation to facilitate the intramolecular cyclization. Ensure the base is of good quality and used in a slight excess (1.1-1.2 equivalents).

  • Possible Cause 2: Inactive reagents.

    • Solution: Chloroacetyl chloride is sensitive to moisture and can hydrolyze to chloroacetic acid. Use freshly opened or distilled chloroacetyl chloride. Ensure the N-methyl-1,2-phenylenediamine is pure, as impurities can interfere with the reaction.

Problem 2: Presence of a major byproduct with a higher molecular weight.

  • Possible Cause: Diacylation of N-methyl-1,2-phenylenediamine.

    • Description: A common byproduct is the diacylated compound where both the primary and secondary amines have reacted with chloroacetyl chloride. This is more likely to occur if the chloroacetyl chloride is added too quickly or if an excess is used.

    • Solution: Add the chloroacetyl chloride dropwise to the reaction mixture at a low temperature (0 °C) to favor mono-acylation of the more reactive primary amine. Use a stoichiometric amount or only a slight excess (1.05 equivalents) of chloroacetyl chloride.

Problem 3: Formation of a dark, insoluble material (polymerization).

  • Possible Cause: Intermolecular side reactions.

    • Description: At higher concentrations or temperatures, the acylated intermediate can react with another molecule of the starting diamine, leading to the formation of oligomers or polymers instead of the desired intramolecular cyclization.

    • Solution: Perform the reaction at a lower concentration (higher dilution). Maintain a low reaction temperature during the addition of the acyl chloride. Ensure efficient stirring to quickly disperse the added reagent.

Problem 4: The product appears to be contaminated with an oxidized species.

  • Possible Cause: Oxidation of the dihydroquinoxalinone.

    • Description: The 3,4-dihydroquinoxalin-2(1H)-one can be susceptible to oxidation to the aromatic quinoxalin-2(1H)-one, especially if exposed to air at elevated temperatures for extended periods during workup or purification.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the exposure of the product to high temperatures and air during purification. Use degassed solvents for chromatography if necessary.

Summary of Common Byproducts
Byproduct NameMolecular Weight ( g/mol )Common CausePrevention and Mitigation Strategy
Unreacted N-methyl-1,2-phenylenediamine122.17Incomplete reaction, insufficient base, or inactive acylating agent.Increase reaction time/temperature; ensure stoichiometry and reagent quality.
Diacylated Byproduct275.14Excess chloroacetyl chloride or rapid addition.Slow, dropwise addition of chloroacetyl chloride at low temperature; use stoichiometric amounts. Can be removed by column chromatography.
Polymeric/Oligomeric ByproductsHigh MWHigh concentration of reactants, high temperature.Use more dilute reaction conditions; maintain low temperature during addition of reagents. Insoluble polymers can be removed by filtration.
1-Methylquinoxalin-2(1H)-one (Oxidized Product)160.17Exposure to air and heat during reaction or workup.Perform the reaction under an inert atmosphere; minimize heat and air exposure during purification. Can be separated by column chromatography.

Experimental Protocols

Representative Synthesis of this compound
  • Materials:

    • N-methyl-1,2-phenylenediamine (1.22 g, 10 mmol)

    • Chloroacetyl chloride (0.84 mL, 10.5 mmol)

    • Triethylamine (1.53 mL, 11 mmol)

    • Dichloromethane (DCM), anhydrous (50 mL)

  • Procedure:

    • Dissolve N-methyl-1,2-phenylenediamine and triethylamine in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of chloroacetyl chloride in anhydrous DCM (10 mL) dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexane) to yield this compound as a solid.

Visualizations

Reaction Pathway and Byproduct Formation

Synthesis_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts NMPD N-Methyl-1,2- phenylenediamine Intermediate Acylated Intermediate NMPD->Intermediate + Chloroacetyl Chloride (slow addition, 0°C) CAC Chloroacetyl Chloride CAC->Intermediate Base Base (e.g., Et3N) Base->Intermediate Product 1-Methyl-3,4-dihydro- quinoxalin-2(1H)-one Intermediate->Product Intramolecular Cyclization (Base) Diacylated Diacylated Byproduct Intermediate->Diacylated + Excess Chloroacetyl Chloride Polymer Polymer/Oligomer Intermediate->Polymer + Intermediate or NMPD (High Concentration) Oxidized Oxidized Product Product->Oxidized [O] (Air/Heat)

Caption: Synthetic pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Unreacted Unreacted Starting Material? Analyze->Unreacted HighMW High MW Impurity (Diacylated/Polymer)? Unreacted->HighMW No Action_Unreacted Optimize Reaction: - Increase time/temp - Check reagent quality Unreacted->Action_Unreacted Yes Oxidized Oxidized Product Detected? HighMW->Oxidized No Action_HighMW Modify Conditions: - Slow reagent addition - Lower temperature - Use higher dilution HighMW->Action_HighMW Yes Action_Oxidized Modify Workup: - Use inert atmosphere - Avoid excess heat Oxidized->Action_Oxidized Yes Purify Purify by Column Chromatography Oxidized->Purify No Action_Unreacted->Purify Action_HighMW->Purify Action_Oxidized->Purify

Technical Support Center: Synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic pathways to this compound include:

  • Route A: Condensation of N-methyl-o-phenylenediamine with an α-haloacetyl halide or ester. This is a direct and common method involving the reaction of N-methyl-o-phenylenediamine with a reagent like chloroacetyl chloride or ethyl chloroacetate.

  • Route B: Reductive cyclization of an N-(2-nitrophenyl)amino acid derivative. This method involves the synthesis of an intermediate, such as N-(2-nitrophenyl)sarcosine, followed by a reduction of the nitro group which leads to spontaneous cyclization.

Q2: What are the typical starting materials and reagents for these syntheses?

A2: For Route A, the key starting materials are N-methyl-o-phenylenediamine and an acetylating agent such as chloroacetyl chloride or ethyl chloroacetate, often in the presence of a base. For Route B, the synthesis typically starts from 2-chloronitrobenzene and sarcosine (N-methylglycine), followed by a reduction step using reagents like iron powder in acidic medium or catalytic hydrogenation.

Q3: What are the expected yields for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purity of the starting materials. Please refer to the quantitative data tables below for a comparison of yields under different experimental conditions.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the impurities present, with ethanol or ethyl acetate-hexane mixtures being common choices. For column chromatography, silica gel is a suitable stationary phase, and the mobile phase is usually a gradient of ethyl acetate in hexane.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in N-methyl-o-phenylenediamine or the acetylating agent can inhibit the reaction. 2. Incorrect reaction temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. 3. Inefficient base: The base may not be strong enough to facilitate the reaction or may be sterically hindered. 4. Incomplete reduction (in Route B): The reducing agent may be old or insufficient to fully reduce the nitro group.1. Purify starting materials: Recrystallize or distill the starting materials before use. 2. Optimize temperature: Experiment with a range of temperatures to find the optimal condition for your specific setup. 3. Select an appropriate base: Consider using a non-nucleophilic organic base like triethylamine or a stronger inorganic base like potassium carbonate. 4. Use fresh reducing agent: Ensure the reducing agent is active and use a sufficient molar excess. Monitor the reaction for the disappearance of the nitro group.
Presence of Multiple Spots on TLC 1. Formation of side products: Over-alkylation, oxidation, or formation of benzimidazole derivatives can occur. 2. Unreacted starting materials: The reaction may not have gone to completion.1. Optimize reaction conditions: Adjust stoichiometry, temperature, and reaction time to minimize side product formation. 2. Purification: Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities.
Product is Difficult to Crystallize 1. Presence of oily impurities: Small amounts of unreacted starting materials or side products can prevent crystallization. 2. Inappropriate solvent: The chosen solvent may not be suitable for inducing crystallization.1. Purify the crude product: Perform column chromatography to remove impurities before attempting crystallization. 2. Solvent screening: Experiment with different solvents and solvent mixtures to find the optimal conditions for crystallization.
Formation of a Dark-Colored Reaction Mixture 1. Oxidation of the diamine starting material: N-methyl-o-phenylenediamine is susceptible to air oxidation.1. Use an inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.

Quantitative Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes

Route Starting Materials Key Reagents Reaction Conditions Reported Yield (%) Reference
AN-methyl-o-phenylenediamine, Chloroacetyl chlorideTriethylamine, Dichloromethane0 °C to room temperature, 4h65-75Hypothetical Data
AN-methyl-o-phenylenediamine, Ethyl chloroacetatePotassium carbonate, EthanolReflux, 8h50-60Hypothetical Data
BN-(2-nitrophenyl)sarcosineIron powder, Acetic acid80 °C, 2h70-85Hypothetical Data
BN-(2-nitrophenyl)sarcosineH₂, Pd/CRoom temperature, 1 atm, 12h80-95Hypothetical Data

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual yields may vary.

Detailed Experimental Protocols

Protocol 1: Synthesis via Condensation of N-methyl-o-phenylenediamine and Chloroacetyl Chloride (Route A)

This protocol describes a common method for the synthesis of this compound.

Materials:

  • N-methyl-o-phenylenediamine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve N-methyl-o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Protocol 2: Synthesis via Reductive Cyclization of N-(2-nitrophenyl)sarcosine (Route B)

This protocol outlines a two-step synthesis involving the initial preparation of N-(2-nitrophenyl)sarcosine followed by its reductive cyclization.

Step 1: Synthesis of N-(2-nitrophenyl)sarcosine

  • In a round-bottom flask, dissolve 2-chloronitrobenzene (1.0 eq) and sarcosine (1.2 eq) in a suitable solvent such as ethanol or water.

  • Add a base, for example, potassium carbonate (2.5 eq), to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(2-nitrophenyl)sarcosine.

Step 2: Reductive Cyclization

  • Suspend N-(2-nitrophenyl)sarcosine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to 80 °C and stir vigorously for 2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography as described in Protocol 1.

Visualizations

experimental_workflow_route_a start Start reagents Dissolve N-methyl-o-phenylenediamine and Triethylamine in DCM start->reagents cool Cool to 0 °C reagents->cool add_reagent Add Chloroacetyl chloride solution cool->add_reagent react Stir at RT for 4h add_reagent->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product 1-Methyl-3,4-dihydro- quinoxalin-2(1H)-one purify->product

Caption: Workflow for the synthesis of this compound via Route A.

logical_troubleshooting_low_yield problem Low Product Yield cause1 Poor Starting Material Quality problem->cause1 cause2 Incorrect Reaction Temperature problem->cause2 cause3 Inefficient Base problem->cause3 cause4 Incomplete Reduction (Route B) problem->cause4 solution1 Purify Starting Materials cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Select Appropriate Base cause3->solution3 solution4 Use Fresh Reducing Agent cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Scalable Synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A1: The most prevalent and scalable approach involves a two-step process. First, the synthesis of the precursor, 3,4-dihydroquinoxalin-2(1H)-one, is achieved through the condensation of o-phenylenediamine with an α-ketoester or a related two-carbon synthon. This is followed by a selective N-methylation at the 1-position.

Q2: What are the key considerations for ensuring the scalability of this synthesis?

A2: For a scalable synthesis, key factors include the cost and availability of starting materials, the use of safe and environmentally benign solvents and reagents, minimizing the number of purification steps, and ensuring consistent yields at a larger scale. One-pot procedures or telescoping reactions, where intermediates are not isolated, can significantly improve scalability.[1]

Q3: Are there any "green" or more environmentally friendly synthetic methods available?

A3: Yes, several green chemistry approaches have been explored for the synthesis of quinoxalinone derivatives. These methods often utilize water as a solvent, employ catalyst-free conditions, or use recyclable catalysts to minimize environmental impact and waste generation.[2][3] Microwave-assisted synthesis can also be a greener alternative by reducing reaction times and energy consumption.

Q4: What is the preclinical relevance of this compound and its analogs?

A4: Quinoxalinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. They have been investigated as antiviral (including anti-HIV), anti-inflammatory, antimicrobial, and antitumor agents.[4][5][6][7] The specific preclinical profile of this compound would need to be determined through further studies, but its structural motif is present in many biologically active molecules.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound.

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
Issue Potential Cause(s) Troubleshooting Step(s)
Low or no product yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize the reaction temperature; some condensations may require heating. - Ensure the purity and reactivity of o-phenylenediamine and the carbonyl compound.
Formation of multiple byproducts - Oxidation of the diamine starting material. - Side reactions of the carbonyl compound. - Unwanted dimerization or polymerization.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the stoichiometry of the reactants carefully. - Purify the starting materials before use.
Difficulty in product isolation/purification - Product is highly soluble in the reaction solvent. - Presence of impurities with similar polarity to the product.- If the product precipitates, it can be isolated by simple filtration. - If soluble, perform an extraction followed by column chromatography. - For scalable synthesis, crystallization is the preferred method of purification.
Step 2: N-methylation of 3,4-dihydroquinoxalin-2(1H)-one
Issue Potential Cause(s) Troubleshooting Step(s)
Low yield of the N-methylated product - Incomplete deprotonation of the amide nitrogen. - Inactive methylating agent. - Steric hindrance.- Use a stronger base or a slight excess of the base to ensure complete deprotonation. - Check the quality of the methylating agent (e.g., methyl iodide). - Optimize the reaction temperature and time.
Formation of O-methylated byproduct - The enolate oxygen is also a nucleophilic site.- Use a polar aprotic solvent to favor N-alkylation over O-alkylation. - Employ a less reactive methylating agent. - The choice of base can also influence the N/O methylation ratio.
Di-methylation or other side reactions - Use of an excessive amount of the methylating agent. - Reaction temperature is too high.- Use a stoichiometric amount of the methylating agent. - Maintain a controlled reaction temperature.

Experimental Protocols

Protocol 1: Scalable Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

This protocol is a generalized method based on the condensation of o-phenylenediamine and ethyl bromoacetate.

Materials:

  • o-phenylenediamine

  • Ethyl bromoacetate

  • Sodium bicarbonate (or another suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve o-phenylenediamine in ethanol.

  • Add sodium bicarbonate to the solution.

  • Slowly add ethyl bromoacetate to the mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Parameter Value/Range Notes
Reactant Ratio 1:1.1 (diamine:bromoacetate)A slight excess of the bromoacetate can drive the reaction to completion.
Base Sodium BicarbonateOther bases like triethylamine can also be used.
Solvent EthanolOther polar solvents like methanol or acetonitrile can be used.
Temperature RefluxThe optimal temperature may vary depending on the solvent.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Typical Yield 70 - 90%Yield can vary based on scale and purification method.
Protocol 2: N-methylation of 3,4-dihydroquinoxalin-2(1H)-one

This protocol describes a general procedure for the N-methylation of the synthesized quinoxalinone.

Materials:

  • 3,4-dihydroquinoxalin-2(1H)-one

  • Sodium hydride (NaH) or another suitable base

  • Methyl iodide (CH₃I) or another methylating agent

  • Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend 3,4-dihydroquinoxalin-2(1H)-one in anhydrous DMF.

  • Cool the mixture in an ice bath and add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to an hour to allow for complete deprotonation.

  • Slowly add methyl iodide to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Value/Range Notes
Reactant Ratio 1:1.1 (quinoxalinone:base)A slight excess of base ensures complete deprotonation.
Methylating Agent 1:1.05 (quinoxalinone:CH₃I)A small excess of the methylating agent can be used.
Solvent Anhydrous DMFOther polar aprotic solvents like THF can also be used.
Temperature 0 °C to room temperatureCareful temperature control is important to minimize side reactions.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Typical Yield 60 - 85%Yield can be optimized by careful control of reaction conditions.

Visualized Workflows and Relationships

experimental_workflow cluster_step1 Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one cluster_step2 Step 2: N-methylation s1_start Start Materials: o-phenylenediamine, ethyl bromoacetate s1_react Condensation Reaction (Ethanol, NaHCO3, Reflux) s1_start->s1_react s1_workup Workup & Purification (Filtration/Recrystallization) s1_react->s1_workup s1_product Product: 3,4-dihydroquinoxalin-2(1H)-one s1_workup->s1_product s2_start Start Material: 3,4-dihydroquinoxalin-2(1H)-one s1_product->s2_start Intermediate Product s2_react N-methylation Reaction (NaH, CH3I, DMF) s2_start->s2_react s2_workup Workup & Purification (Extraction/Chromatography) s2_react->s2_workup s2_product Final Product: This compound s2_workup->s2_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield? check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction reaction_incomplete Reaction Incomplete check_reaction->reaction_incomplete reaction_complete Reaction Complete check_reaction->reaction_complete [No starting material left] optimize_conditions Optimize Temperature, Time, or Reagent Stoichiometry reaction_incomplete->optimize_conditions [Yes] check_starting_materials Check Purity of Starting Materials reaction_incomplete->check_starting_materials [No] purification_issue Investigate Purification/Isolation Method reaction_complete->purification_issue optimize_conditions->check_reaction

Caption: Troubleshooting logic for low product yield.

References

Preventing racemization during dihydroquinoxalinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization during the synthesis of dihydroquinoxalinones.

Troubleshooting Guide

Q1: I am observing significant racemization in my dihydroquinoxalinone product. What are the potential causes and how can I address them?

A1: Racemization during dihydroquinoxalinone synthesis can stem from several factors throughout the reaction process. Here’s a breakdown of common causes and their solutions:

  • Harsh Reaction Conditions: Elevated temperatures or prolonged reaction times can provide enough energy for the chiral center to epimerize.

    • Solution: Optimize the reaction temperature and time. Aim for the lowest possible temperature and shortest time that allows for complete conversion. For instance, in Rh-catalyzed asymmetric hydrogenation, reactions are often successful at room temperature (25°C).[1]

  • Strongly Basic or Acidic Conditions: The presence of strong bases or acids can catalyze the enolization of the carbonyl group, leading to a loss of stereochemistry at the adjacent chiral center.

    • Solution: Carefully select and control the pH of your reaction. If a base is necessary, consider using a milder, non-nucleophilic base. In chemoenzymatic approaches, the pH is maintained using a buffer (e.g., NaH₂PO₄/NaOH, pH 8.5) to ensure optimal enzyme activity and stability of the chiral product.[2] For acid-catalyzed cyclization, use the mildest acid required and maintain low temperatures.

  • Inappropriate Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates that may be prone to racemization.

    • Solution: Screen different solvents. Nonpolar aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) have been shown to provide high enantioselectivity in Rh-catalyzed asymmetric hydrogenations.[1]

  • Racemization during Intermediate Steps: If your synthesis involves multiple steps, racemization can occur at any stage where a chiral center is susceptible to epimerization, such as during the coupling of a chiral amino acid.

    • Solution: Analyze each step of your synthesis for potential racemization triggers. When using chiral amino acids as starting materials, employ mild coupling reagents and reaction conditions to preserve their stereochemical integrity.[3]

Q2: My enantiomeric excess (ee) is lower than expected when using a chiral catalyst. What could be the issue?

A2: Suboptimal enantiomeric excess in a catalytically controlled reaction often points to issues with the catalyst system or reaction setup.

  • Catalyst Deactivation or Impurity: The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents.

    • Solution: Ensure all reagents and solvents are pure and dry. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Catalyst Loading or Substrate-to-Catalyst Ratio: The efficiency and selectivity of the catalyst can be highly dependent on its concentration relative to the substrate.

    • Solution: Optimize the catalyst loading. For Rh-catalyzed asymmetric hydrogenation of quinoxalinones, a substrate-to-catalyst (S/C) ratio of 1000 has been shown to provide good enantioselectivity.[1]

  • Suboptimal Ligand Choice: The chiral ligand is crucial for inducing asymmetry. The structure of the ligand must be well-matched to the substrate.

    • Solution: If possible, screen a library of chiral ligands to find the optimal one for your specific substrate. The enantioselectivity of Rh-catalyzed hydrogenations has been shown to be sensitive to the substituents on the aryl ring of thiourea-based ligands.[1]

  • Presence of Additives Affecting Enantioselectivity: Certain additives, even in small amounts, can impact the stereochemical outcome. For instance, in some iridium-catalyzed asymmetric hydrogenations, the presence of acid can decrease enantioselectivity.[4]

    • Solution: Carefully evaluate the necessity of any additives and their potential impact on the chiral catalyst and the reaction's stereochemical course.

Frequently Asked Questions (FAQs)

Q1: What are the most effective general strategies to prevent racemization in dihydroquinoxalinone synthesis?

A1: Three primary strategies have proven highly effective in synthesizing dihydroquinoxalinones with high enantiopurity:

  • Asymmetric Catalysis: This involves the use of a chiral catalyst, such as a rhodium or iridium complex with a chiral ligand, to hydrogenate a prochiral quinoxalinone substrate. This method is highly efficient and can provide excellent enantioselectivity (up to 99% ee).[1][4]

  • Chemoenzymatic Synthesis: This approach utilizes an enzyme to catalyze a key stereoselective step. For example, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) can catalyze the asymmetric addition of substituted o-phenylenediamines to fumarate, followed by an acid-catalyzed cyclization to yield enantioenriched dihydroquinoxalinones (up to >99% ee).[2][5][6]

  • Chiral Pool Synthesis: This strategy employs readily available enantiopure starting materials, such as α-amino acids. The inherent chirality of the starting material is carried through the synthesis to the final product. This method can yield products with excellent enantiomeric excess (>98% ee) if racemization is avoided during the coupling and cyclization steps.[3]

Q2: How does the choice of solvent affect the enantioselectivity of the reaction?

A2: The solvent can play a critical role in the stereochemical outcome of the reaction. In the asymmetric hydrogenation of quinoxalinones, nonpolar aprotic solvents like DCM and CHCl₃ have been found to be superior to polar protic solvents, leading to higher enantiomeric excess.[1] In some cases, adjusting the solvent system can even lead to the selective formation of either enantiomer using the same catalyst.[4]

Q3: Can temperature influence the degree of racemization?

A3: Yes, temperature is a critical parameter. Higher temperatures can provide the activation energy needed for the chiral center to epimerize, leading to a racemic mixture. It is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. Many highly enantioselective methods for dihydroquinoxalinone synthesis are performed at room temperature.[1]

Q4: What is the role of a chiral auxiliary in preventing racemization?

A4: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction.[7] The auxiliary creates a chiral environment that directs the approach of reagents to one face of the molecule, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This method has been successfully used in the asymmetric formation of substituted quinoxalin-2-ones.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Quinoxalinones.

Catalyst PrecursorChiral LigandSolventTemp (°C)H₂ Pressure (MPa)ee (%)Yield (%)Reference
[Rh(cod)Cl]₂(R, R)-L1DCM2519499[1]
[Rh(cod)Cl]₂(R, R)-L1CHCl₃2519399[1]
[Ir(cod)Cl]₂(R, R)-L1iPrOH/DCM4048599[1]
[Ir(cod)Cl]₂Ligand L6Toluene/DioxaneRT2up to 98up to 93[4]
[Ir(cod)Cl]₂Ligand L6EtOHRT2up to 93up to 83[4]

Table 2: Chemoenzymatic Synthesis of Dihydroquinoxalinones.

SubstrateEnzymeKey Reaction StepFinal Stepee (%)Overall Yield (%)Reference
o-phenylenediaminesEDDS LyaseAsymmetric hydroamination with fumarateAcid-catalyzed cyclization>99up to 78[2][6]

Experimental Protocols

Protocol 1: Rh-Thiourea Catalyzed Asymmetric Hydrogenation of Quinoxalinones [1]

  • Catalyst Preparation: In a glovebox, add the Rh catalyst precursor (e.g., [Rh(cod)Cl]₂, 0.5 mol%) and the chiral thiourea ligand (1 mol%) to a dried reaction vessel.

  • Reaction Setup: Add the quinoxalinone substrate (1 equivalent) and the solvent (e.g., DCM).

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the vessel to the desired pressure (e.g., 1 MPa H₂).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 25°C) for the required time (e.g., 18 hours).

  • Workup and Analysis: After the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chemoenzymatic Synthesis of Dihydroquinoxalinones [2]

  • Enzymatic Reaction: In a reaction vessel, prepare a buffer solution (e.g., 50 mM NaH₂PO₄/NaOH, pH 8.5). Add fumaric acid, the o-phenylenediamine substrate, and a co-solvent like DMSO if needed. Initiate the reaction by adding EDDS lyase (e.g., 0.05 mol %). Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the formation of the N-substituted aspartic acid intermediate by a suitable analytical method (e.g., NMR or LC-MS).

  • Cyclization: Once the enzymatic reaction is complete, cool the reaction mixture (e.g., to 0°C) and acidify it (e.g., with fuming HCl to pH 1) to induce cyclization.

  • Workup and Purification: Stir the mixture at room temperature for a few hours. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the dihydroquinoxalinone product by column chromatography.

  • Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC.

Mandatory Visualization

TroubleshootingRacemization start Start: Low Enantiomeric Excess (ee) Observed check_conditions Review Reaction Conditions start->check_conditions harsh_conditions Are conditions harsh? (High Temp, Long Time) check_conditions->harsh_conditions optimize_conditions Optimize Conditions: - Lower temperature - Reduce reaction time harsh_conditions->optimize_conditions Yes check_reagents Examine Reagents and Solvents harsh_conditions->check_reagents No end Achieved High Enantiomeric Excess optimize_conditions->end strong_acid_base Is a strong acid or base present? check_reagents->strong_acid_base use_mild_reagents Use milder acid/base or buffer system strong_acid_base->use_mild_reagents Yes check_solvent Is the solvent optimal? strong_acid_base->check_solvent No use_mild_reagents->end screen_solvents Screen alternative solvents (e.g., nonpolar aprotic) check_solvent->screen_solvents No check_catalyst Evaluate Catalyst System (if applicable) check_solvent->check_catalyst Yes screen_solvents->end catalyst_issues Potential catalyst deactivation or incorrect loading/ligand? check_catalyst->catalyst_issues optimize_catalyst Optimize Catalyst System: - Ensure inert atmosphere - Optimize loading and S/C ratio - Screen different chiral ligands catalyst_issues->optimize_catalyst Yes check_intermediates Investigate Intermediates (for multi-step synthesis) catalyst_issues->check_intermediates No optimize_catalyst->end intermediate_racemization Could intermediates be racemizing? check_intermediates->intermediate_racemization modify_intermediate_steps Modify intermediate steps: - Use mild coupling reagents - Isolate and check ee of intermediates intermediate_racemization->modify_intermediate_steps Yes intermediate_racemization->end No modify_intermediate_steps->end

Caption: Troubleshooting workflow for addressing low enantiomeric excess in dihydroquinoxalinone synthesis.

References

Validation & Comparative

Unveiling the Structural Landscape of Dihydroquinoxalinone Derivatives: A Comparative Guide to their X-ray Crystal Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structures of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives and related compounds, offering insights into their molecular geometry and intermolecular interactions. The data presented is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Comparative Crystallographic Data of Dihydroquinoxalinone Derivatives

The following table summarizes key crystallographic parameters for a selection of this compound derivatives and analogous structures. These parameters provide a quantitative basis for comparing the packing and molecular conformations of these compounds in the solid state.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-oneC₁₈H₁₉N₃O₂TriclinicP-15.3806(2)12.3580(6)13.2812(6)62.878(2)84.135(2)80.835(3)775.53(6)2[1]
1-Ethyl-3-methylquinoxalin-2(1H)-one (Molecule 1)C₁₁H₁₂N₂OTriclinicP-17.4101(6)9.1405(8)14.2960(12)84.976(7)88.137(7)4[2]
1-Ethyl-3-methylquinoxalin-2(1H)-one (Molecule 2)C₁₁H₁₂N₂OTriclinicP-17.4101(6)9.1405(8)14.2960(12)84.976(7)88.137(7)4[2]
1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrateC₁₁H₁₂N₂O₂·H₂O[3]
1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-oneC₃₁H₂₄N₄O₂[4]

Experimental Protocols

A generalized workflow for the synthesis and single-crystal X-ray diffraction analysis of dihydroquinoxalinone derivatives is outlined below. Specific details for individual compounds can be found in the cited literature.

General Synthesis of Dihydroquinoxalinone Derivatives

The synthesis of 3,4-dihydroquinoxalin-2-ones often involves the condensation of an o-phenylenediamine with a suitable α-keto acid or its ester. N-alkylation, such as the introduction of a methyl group at the 1-position, is typically achieved by treating the parent dihydroquinoxalinone with an alkylating agent like methyl iodide in the presence of a base.[5]

Synthesis_Workflow o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation alpha-keto_acid_ester alpha-keto_acid_ester alpha-keto_acid_ester->Condensation Dihydroquinoxalin-2-one Dihydroquinoxalin-2-one Condensation->Dihydroquinoxalin-2-one N-Alkylation N-Alkylation Dihydroquinoxalin-2-one->N-Alkylation Alkylating_agent Alkylating_agent Alkylating_agent->N-Alkylation Base Base Base->N-Alkylation 1-Alkyl-dihydroquinoxalin-2-one 1-Alkyl-dihydroquinoxalin-2-one N-Alkylation->1-Alkyl-dihydroquinoxalin-2-one

Caption: General synthesis workflow for 1-alkyl-dihydroquinoxalin-2-one derivatives.

Single-Crystal X-ray Diffraction

Suitable single crystals are grown by slow evaporation of a solvent containing the purified compound. The crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature. The collected data is then processed to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.[1][2]

X-ray_Diffraction_Workflow Purified_Compound Purified_Compound Crystal_Growth Crystal_Growth Purified_Compound->Crystal_Growth Single_Crystal Single_Crystal Crystal_Growth->Single_Crystal Mounting Mounting Single_Crystal->Mounting Diffractometer Diffractometer Mounting->Diffractometer Data_Collection Data_Collection Diffractometer->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution_Refinement Structure_Solution_Refinement Data_Processing->Structure_Solution_Refinement Crystallographic_Data Crystallographic_Data Structure_Solution_Refinement->Crystallographic_Data

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Structural Insights and Comparison

The crystal structure of 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one reveals a dihedral angle of 20.47 (10)° between the benzene rings. The crystal packing is stabilized by N—H⋯O hydrogen bonds, forming inversion dimers.[1] In the case of 1-Ethyl-3-methylquinoxalin-2(1H)-one, the asymmetric unit contains two independent molecules. The crystal structure is characterized by intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the quinoxaline rings, with centroid–centroid distances ranging from 3.446 (2) to 3.815 (3) Å.[2]

The dihydroquinoxaline unit in 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one is essentially planar.[4] The planarity of the quinoxaline ring system is a common feature observed in related structures.[3]

Biological Context and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[6][7] For instance, certain quinoxaline derivatives have been investigated as inhibitors of c-Jun N-terminal kinases (JNK1) and Apoptosis signal-regulating kinase 1 (ASK1).[8][9] The inhibition of these kinases can interfere with signaling pathways implicated in inflammation and apoptosis.

ASK1_Signaling_Pathway cluster_stress Cellular Stress ROS ROS ASK1 ASK1 ROS->ASK1 TNFa TNFa TNFa->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->ASK1 JNK_p38 JNK/p38 MKK4_7->JNK_p38 Apoptosis_Inflammation Apoptosis & Inflammation JNK_p38->Apoptosis_Inflammation

Caption: Simplified ASK1 signaling pathway and the inhibitory action of quinoxaline derivatives.

The development of potent and selective inhibitors for these pathways is an active area of research. The structural data presented in this guide can aid in the design of new this compound derivatives with improved inhibitory activity and pharmacokinetic properties. The planarity of the quinoxaline core and the nature and orientation of substituents are critical factors influencing their binding to target proteins.

References

Methylation Attenuates the Anticancer Activity of Dihydroquinoxalinone-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activity of methylated versus non-methylated dihydroquinoxalinone derivatives reveals a significant reduction in cytotoxic potency upon N-methylation of the amino substituent. This guide presents a detailed comparison of a non-methylated secondary amine dihydroquinoxalinone (Compound 12k) and its tertiary N,N-dimethylated analogue (Compound 12i), supported by quantitative data and detailed experimental protocols.

In the landscape of cancer drug discovery, dihydroquinoxalinones have emerged as a promising scaffold for developing potent tubulin polymerization inhibitors. These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. A key aspect of optimizing these molecules is understanding their structure-activity relationship (SAR), particularly the impact of small structural modifications like methylation. This guide focuses on the comparative analysis of two such analogs, a secondary amine-containing dihydroquinoxalinone (12k) and its N,N-dimethylated tertiary amine counterpart (12i), to elucidate the role of N-methylation in their biological activity.

Quantitative Comparison of Biological Activity

The cytotoxic activity of the non-methylated (12k) and methylated (12i) dihydroquinoxalinone derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

CompoundStructureModificationA375 (Melanoma) IC50 (nM)[1]M14 (Melanoma) IC50 (nM)[1]MDA-MB-231 (Breast) IC50 (nM)[1]MDA-MB-453 (Breast) IC50 (nM)[1]Mia PaCa-2 (Pancreatic) IC50 (nM)[1]PANC-1 (Pancreatic) IC50 (nM)[1]PC3 (Prostate) IC50 (nM)[1]PC-3/TxR (Taxane-Resistant Prostate) IC50 (nM)[1]
12k Secondary AmineNon-methylated1.2 ± 0.20.9 ± 0.11.1 ± 0.21.5 ± 0.31.3 ± 0.21.6 ± 0.31.0 ± 0.12.5 ± 0.4
12i Tertiary AmineN,N-dimethylated22.6 ± 4.518.9 ± 3.825.3 ± 5.130.1 ± 6.028.4 ± 5.733.7 ± 6.720.5 ± 4.141.2 ± 8.2

The data clearly indicates that the non-methylated compound 12k exhibits significantly higher cytotoxic potency across all tested cancer cell lines, with IC50 values in the low nanomolar range. In contrast, the N,N-dimethylated compound 12i shows a marked decrease in activity, with IC50 values that are approximately 15 to 20-fold higher than those of its non-methylated counterpart. This suggests that the presence of the N-H bond and the reduced steric bulk of the secondary amine in 12k are crucial for its potent anticancer activity.

Mechanism of Action: Inhibition of Tubulin Polymerization

Both compounds exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these dihydroquinoxalinone derivatives prevent the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibition of Polymerization Inhibition of Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Dihydroquinoxalinones Dihydroquinoxalinones Dihydroquinoxalinones->Tubulin Dimers Bind to Colchicine Site Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Inhibition of Polymerization->Disruption of Microtubule Dynamics Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Disruption of Microtubule Dynamics->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Mechanism of action for dihydroquinoxalinone-based tubulin inhibitors.

Experimental Protocols

Synthesis of Dihydroquinoxalinone Derivatives

The synthesis of the non-methylated (12k ) and methylated (12i ) dihydroquinoxalinone derivatives was accomplished through a multi-step process. The key final step involves the nucleophilic substitution of a sulfone precursor with the corresponding amine.

G cluster_0 Synthesis of Non-methylated Derivative (12k) cluster_1 Synthesis of Methylated Derivative (12i) Sulfone Precursor (11) Sulfone Precursor (11) Methylamine Methylamine Dimethylamine Dimethylamine Compound 12k Compound 12k Methylamine->Compound 12k 1,4-Dioxane, 110 °C, 7 h Compound 12i Compound 12i Dimethylamine->Compound 12i 1,4-Dioxane, 110 °C

Synthetic route to methylated and non-methylated dihydroquinoxalinones.

Synthesis of 7-Methoxy-4-(2-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 12k) [1] A mixture of the sulfone precursor (100 mg, 0.26 mmol) and 2 M methylamine in THF (0.4 mL, 8 mmol) in 1,4-dioxane was heated to 110 °C for 7 hours in a sealed tube. The reaction mixture was then poured into ice water, and the resulting precipitate was filtered, washed with water, and dried to yield the final product.

Synthesis of 4-(2-(Dimethylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (Compound 12i) [1] A similar procedure to the synthesis of compound 12k was followed, using dimethylamine as the nucleophile. The reaction was conducted in anhydrous 1,4-dioxane at 110 °C.

Cell Viability (MTS) Assay

The cytotoxic activity of the compounds was determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

G Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate (72h) Incubate (72h) Add Compound->Incubate (72h) Add MTS Reagent Add MTS Reagent Incubate (72h)->Add MTS Reagent Incubate (1-2h) Incubate (1-2h) Add MTS Reagent->Incubate (1-2h) Measure Absorbance (490 nm) Measure Absorbance (490 nm) Incubate (1-2h)->Measure Absorbance (490 nm)

Workflow for the MTS cell viability assay.
  • Cell Plating: Cancer cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent was added to each well.

  • Incubation: The plates were incubated for 1-2 hours at 37 °C.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Assay

The ability of the compounds to inhibit tubulin polymerization was assessed using a cell-free in vitro assay.

  • Reaction Mixture Preparation: A tubulin reaction mixture was prepared containing 2.0 mM magnesium chloride (MgCl2), 0.5 mM EGTA, 80.0 mM PIPES (pH 6.9), 1 mM GTP, and 10.2% glycerol.[1]

  • Compound Addition: 10 µL of the test compounds at the desired concentrations were added to a pre-warmed 96-well plate at 37 °C.[1]

  • Initiation of Polymerization: The tubulin reaction mixture was added to the wells to initiate polymerization.

  • Monitoring Polymerization: The change in absorbance at 340 nm was monitored every minute for 60 minutes at 37 °C to measure the extent of tubulin polymerization.

Conclusion

The comparative analysis of methylated and non-methylated dihydroquinoxalinones demonstrates that N-methylation of the amino substituent at the C2 position of the pyrimidine ring is detrimental to the anticancer activity. The non-methylated secondary amine derivative, compound 12k , exhibited potent low nanomolar cytotoxicity against a broad range of cancer cell lines. In contrast, the N,N-dimethylated tertiary amine analogue, compound 12i , was significantly less active. This finding provides crucial structure-activity relationship insights for the future design and optimization of dihydroquinoxalinone-based tubulin polymerization inhibitors as potential cancer therapeutics. The data suggests that a hydrogen bond donor at this position is likely important for the interaction with the target protein, tubulin.

References

The Pivotal Role of the Quinoxalinone Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quinoxalinone core represents a privileged scaffold in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxalinone analogs, drawing on experimental data from recent studies. We delve into their anticancer and antimicrobial potential, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate drug discovery efforts.

Quinoxalinone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxalinone ring system allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This guide synthesizes findings from multiple studies to offer a clear comparison of how structural modifications to the quinoxalinone scaffold influence its biological efficacy.

Comparative Anticancer Activity of Quinoxalinone Analogs

The anticancer activity of quinoxalinone analogs has been extensively investigated against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of different series of quinoxalinone derivatives, highlighting the impact of specific structural modifications.

Table 1: SAR of 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea and thiourea Moieties [1]

CompoundRing A (Quinoxaline) SubstituentRing B (Phenyl) SubstituentHCT116 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
VIIIaH4-OCH315219.8
VIIIcH4-Cl2.5916
VIIIdH4-CH3143445
VIIIeH2,4-di-Cl8.41923
XVa6-ClH4.45.311

Data from this table is derived from a study by Ali et al. (2017).[1]

The data clearly indicates that substitutions on both the quinoxaline and the phenyl rings significantly impact anticancer activity. For instance, the presence of a chloro group at the 4-position of the phenyl ring (Compound VIIIc) leads to a marked increase in potency against the HCT116 colon cancer cell line.[1] Furthermore, a chloro substituent on the quinoxaline ring (Compound XVa) also enhances activity against both HCT116 and MCF-7 breast cancer cell lines.[1]

Table 2: Anticancer Activity of Novel Quinoxaline-Based Derivatives [3]

CompoundProstate Cancer (PC-3) IC50 (µM)Liver Cancer (HepG2) IC50 (µM)Normal Cells (Vero) IC50 (µM)
III4.11>100>100
IV2.11>100>100

This data is from a study by Al-Warhi et al. (2022), which highlights the selective and potent anticancer activity of compounds III and IV against prostate cancer cells.[3] These compounds demonstrated high selectivity, with minimal toxicity to normal Vero cells.[3]

Comparative Antimicrobial Activity of Quinoxalinone Analogs

Quinoxalinone derivatives have also shown promise as antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values (in µg/mL) of a series of substituted quinoxalines against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Substituted Quinoxalines [4]

CompoundE. coli MIC (µg/mL)B. subtilis MIC (µg/mL)C. albicans MIC (µg/mL)A. flavus MIC (µg/mL)
2d816>128>128
3c816>128>128
432166432
6a64163264
1032321616

This table is based on data from a study by Abdel-Ghaffar et al. (2019).[4]

The results demonstrate that specific substitutions can confer potent and selective antimicrobial activity. For example, compounds 2d and 3c exhibited the highest antibacterial activity against the Gram-negative bacterium Escherichia coli, while the pentacyclic compound 10 showed the most significant antifungal activity against Candida albicans and Aspergillus flavus.[4]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited.

In Vitro Anticancer Activity Assay (MTT Assay)[1][3]
  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7, PC-3) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4]
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific turbidity, corresponding to a known concentration of microorganisms.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR A Quinoxalinone Core B Analog Library Generation A->B Chemical Reactions C In vitro Assays (e.g., MTT, MIC) B->C D In vivo Models C->D E Identify Active Compounds D->E F Establish SAR E->F F->B Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies of quinoxalinone analogs.

The diagram above illustrates the iterative process of SAR studies, starting from the synthesis of a library of analogs based on the quinoxalinone core, followed by biological screening and data analysis to establish relationships between chemical structure and biological activity. This information then guides the design of new, more potent compounds.

TopoII_Inhibition cluster_pathway Topoisomerase II Inhibition Pathway Quinoxalinone Quinoxalinone Analog (e.g., Cmpd IV) TopoII Topoisomerase II Quinoxalinone->TopoII Inhibits DNA_cleavage DNA Double-Strand Cleavage Complex TopoII->DNA_cleavage Stabilizes Religation DNA Religation DNA_cleavage->Religation Blocks Apoptosis Apoptosis Religation->Apoptosis Leads to

Caption: Proposed mechanism of action for anticancer quinoxalinone analogs targeting Topoisomerase II.

As suggested by studies on potent anticancer quinoxalinone derivatives, one of the key mechanisms of action is the inhibition of Topoisomerase II.[3] The diagram above depicts how these compounds can stabilize the DNA-Topoisomerase II cleavage complex, preventing DNA religation and ultimately leading to programmed cell death (apoptosis) in cancer cells.

This comparative guide underscores the significance of the quinoxalinone scaffold in medicinal chemistry. The presented data and experimental details provide a valuable resource for researchers aiming to design and develop novel quinoxalinone-based therapeutic agents with enhanced efficacy and selectivity. The continuous exploration of the SAR of this versatile heterocyclic system holds great promise for the future of drug discovery.

References

A Comparative Analysis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel heterocyclic scaffolds that offer improved potency, selectivity, and drug-like properties. Among these, the quinoxalinone core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including the inhibition of various protein kinases critical in oncogenic signaling pathways. This guide provides a comparative overview of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its chemical class against established heterocyclic kinase inhibitors targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR), Discoidin Domain Receptor 1 (DDR1), and c-Jun N-terminal Kinase (JNK).

While specific kinase inhibition data for this compound is not extensively available in the public domain, this guide will leverage data on structurally related quinoxalinone derivatives and compare them with well-characterized inhibitors. This comparative analysis aims to highlight the potential of the quinoxalinone scaffold and provide a framework for its evaluation in kinase inhibitor screening and development programs.

Quantitative Comparison of Kinase Inhibitors

The following tables summarize the in vitro potency of selected heterocyclic kinase inhibitors against their respective primary targets. For the quinoxalinone class, data for a representative derivative is presented to illustrate the potential of this scaffold.

Table 1: Comparison of IC50 Values for Selected Heterocyclic Kinase Inhibitors

Compound ClassRepresentative InhibitorTarget Kinase(s)IC50 (nM)
Quinoxalinone Derivative 6-Bromo-3-(2-(4-methoxyphenyl)vinyl)-1-methyl-1H-quinoxalin-2-oneCell-based (MCF-7)1620
Quinazoline ErlotinibEGFR2
Aminopyrimidine DasatinibDDR11.35
Anthrapyrazolone Bentamapimod (AS-602801)JNK1, JNK2, JNK380, 90, 230

Note: The IC50 value for the quinoxalinone derivative is from a cell-based assay and reflects its effect on cell proliferation, which may be influenced by the inhibition of one or more kinases. The other IC50 values are from biochemical assays against the purified kinases.

Signaling Pathways and Experimental Workflow

To visualize the context in which these inhibitors function, the following diagrams illustrate a key signaling pathway and a general workflow for kinase inhibition assays.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Kinase_Assay_Workflow Start Start Plate_Coating Coat plate with kinase substrate Start->Plate_Coating Add_Kinase_Inhibitor Add test compound (e.g., Quinoxalinone) and Kinase Plate_Coating->Add_Kinase_Inhibitor Initiate_Reaction Add ATP to start phosphorylation Add_Kinase_Inhibitor->Initiate_Reaction Incubation Incubate at room temperature Initiate_Reaction->Incubation Detection Add detection reagent (e.g., antibody) Incubation->Detection Read_Signal Measure signal (e.g., fluorescence, luminescence) Detection->Read_Signal Data_Analysis Calculate IC50 Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor potencies. Below is a representative protocol for an in vitro EGFR kinase inhibition assay, which can be adapted for other kinases.

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Erlotinib)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or antibody-based detection system)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the signal from the chosen detection reagent.

Procedure:

  • Compound Preparation:

    • Dissolve the test compound and positive control in 100% DMSO to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference with the enzyme.

  • Assay Plate Setup:

    • Add the diluted test compounds and controls to the wells of the microplate.

    • Include wells for "no inhibitor" (positive control for enzyme activity) and "no enzyme" (background control).

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its substrate in the assay buffer.

    • Add this enzyme/substrate mixture to all wells except the "no enzyme" controls.

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution in the assay buffer.

    • Add the ATP solution to all wells to initiate the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit.

    • Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of kinase activity.

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader.

    • Subtract the background signal (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Discussion and Future Directions

The quinoxalinone scaffold represents a promising starting point for the development of novel kinase inhibitors. The broad biological activities reported for this class of compounds suggest that they may interact with multiple kinase targets.[1] The provided data on a representative quinoxalinone derivative, while from a cell-based assay, indicates potential anti-proliferative effects that warrant further investigation into its specific molecular targets.

In comparison, established heterocyclic kinase inhibitors like the quinazoline-based Erlotinib, the aminopyrimidine-based Dasatinib, and the anthrapyrazolone-based Bentamapimod exhibit potent and well-defined inhibitory profiles against their respective target kinases.[1][2][3] These compounds have undergone extensive preclinical and clinical evaluation, providing a benchmark for the development of new chemical entities.

For the advancement of this compound and related compounds as kinase inhibitors, the following steps are recommended:

  • Broad Kinase Profiling: Screen this compound against a large panel of kinases to identify its primary targets and assess its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to understand the structural requirements for potent and selective inhibition of the identified target kinases.

  • In Vitro and In Vivo Efficacy Studies: Evaluate the most promising compounds in relevant cell-based models and animal models of diseases driven by the target kinases.

By systematically applying these drug discovery principles, the therapeutic potential of the quinoxalinone scaffold can be fully elucidated, potentially leading to the development of novel and effective treatments for a range of diseases.

References

Efficacy of Quinoxalinone Derivatives Compared to Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of 3,4-dihydroquinoxalin-2(1H)-one derivatives against two widely used standard antibiotics, Ciprofloxacin and Ampicillin. Due to the limited publicly available data on the specific compound 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, this comparison is based on the reported activities of closely related analogues. The data presented herein is intended to serve as a reference for researchers and professionals in the field of drug discovery and development.

Executive Summary

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] Studies on various substituted 3,4-dihydroquinoxalin-2(1H)-one derivatives have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. While direct data for this compound is not available, the analysis of related compounds suggests that the quinoxalinone scaffold is a viable candidate for the development of new antibacterial agents. This guide summarizes the available quantitative data, details common experimental protocols for assessing antibacterial efficacy, and provides visualizations to illustrate key concepts.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for 3,4-dihydroquinoxalin-2(1H)-one derivatives and standard antibiotics against common bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
3,4-dihydroquinoxalin-2(1H)-one derivatives
Derivative 5iStaphylococcus aureusModerate Activity[3]
Derivative 5j (with fluorine substituent)Staphylococcus aureusGood Activity[3]
Derivative 5a, 5b, 5c, 5d, 5e (with methyl and methoxy substituents)Various bacterial strainsModerate Activity[3]
Standard Antibiotics
CiprofloxacinStaphylococcus aureus (MSSA)0.25 - 0.5[4]
CiprofloxacinStaphylococcus aureus (MRSA)0.25 - 0.5[4]
AmpicillinEscherichia coli ATCC 25922<8[5]

Note: "Good" and "Moderate" activity for the quinoxalinone derivatives are as described in the source and specific MIC values were not provided.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial agents.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][6][7]

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 35°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) and standard antibiotics in a suitable solvent.

    • Perform serial two-fold dilutions of the antimicrobial agents in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents.

    • Include a growth control well (bacteria without antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Disk Diffusion Method

This method is widely used for routine antimicrobial susceptibility testing.[8]

  • Preparation of Agar Plates and Inoculum:

    • Use Mueller-Hinton agar plates with a depth of 4 mm.

    • Prepare a bacterial inoculum as described in the broth microdilution method and standardize it to a 0.5 McFarland turbidity standard.

    • Evenly swab the entire surface of the agar plate with the standardized bacterial suspension.

  • Application of Antibiotic Disks:

    • Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agents onto the inoculated agar surface.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate them at 35°C for 16-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established breakpoints from CLSI or EUCAST guidelines.[9]

Mandatory Visualizations

Signaling Pathway: Potential Mechanism of Action of Quinolone Antibiotics

The diagram below illustrates the general mechanism of action for quinolone antibiotics, which is a potential mode of action for quinoxalinone derivatives. Quinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

Quinolone_Mechanism Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Potential mechanism of action of quinolone antibiotics.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilutions Serial Dilution of Antimicrobial Agent Dilutions->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Reading Read Plates for Visible Growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Caption: Workflow for the Broth Microdilution MIC Assay.

References

A Comparative Guide to Validating the Purity of Synthesized 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one. It offers detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate techniques for their specific needs.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Ensuring the purity of this synthesized compound is critical for accurate biological evaluation and to meet regulatory standards. This guide focuses on the two primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). We will also explore a comparative analysis with its precursor, 3,4-dihydroquinoxalin-2(1H)-one, to highlight the nuances in purity validation for closely related structures.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the condensation of an o-phenylenediamine derivative with an alpha-halo ester, followed by N-alkylation. A common synthetic route is the reaction of o-phenylenediamine with chloroacetic acid to form 3,4-dihydroquinoxalin-2(1H)-one, which is then methylated.[1] Potential impurities arising from this synthesis can include:

  • Starting Materials: Unreacted o-phenylenediamine and chloroacetic acid.

  • Precursor: Unmethylated 3,4-dihydroquinoxalin-2(1H)-one.

  • Over-alkylation Products: Dialkylated species.

  • Side-reaction Products: Products from competing side reactions.

The following diagram illustrates a typical synthesis workflow and the points at which impurities can be introduced.

G Synthesis and Impurity Profile of this compound cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities o-phenylenediamine o-phenylenediamine 3,4-dihydroquinoxalin-2(1H)-one 3,4-dihydroquinoxalin-2(1H)-one o-phenylenediamine->3,4-dihydroquinoxalin-2(1H)-one Condensation Unreacted_SM Unreacted Starting Materials o-phenylenediamine->Unreacted_SM chloroacetic_acid chloroacetic_acid chloroacetic_acid->3,4-dihydroquinoxalin-2(1H)-one chloroacetic_acid->Unreacted_SM This compound This compound 3,4-dihydroquinoxalin-2(1H)-one->this compound N-Methylation Unmethylated_precursor Unmethylated Precursor 3,4-dihydroquinoxalin-2(1H)-one->Unmethylated_precursor Methylating_agent Methylating_agent Methylating_agent->this compound Over-alkylation Over-alkylation Products This compound->Over-alkylation Side_products Side-reaction Products This compound->Side_products

Caption: Synthetic pathway and potential impurity sources.

Purity Validation Methodologies: A Comparative Analysis

The two most powerful and commonly employed techniques for assessing the purity of synthesized organic compounds are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis, offering high resolution and sensitivity for separating the target compound from its impurities.

Experimental Protocol: HPLC-UV for this compound

A general HPLC method suitable for the analysis of quinoxalinone derivatives is detailed below.[2][3][4][5]

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Data Presentation: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound15.299.599.5
3,4-dihydroquinoxalin-2(1H)-one (Impurity)12.80.3-
Unknown Impurity 110.50.1-
Unknown Impurity 218.10.1-
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.[6][7][8][9][10]

Experimental Protocol: ¹H-qNMR for this compound

ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic Anhydride (certified reference material)
Analyte Concentration ~10 mg
Standard Concentration ~5 mg (weighed accurately)
Pulse Program zg30 (or similar with a 30° pulse)
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16

Data Presentation: qNMR Purity Calculation

The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

CompoundSignal (ppm)Integral (I)Protons (N)MW ( g/mol )Mass (mg)Purity (%)
This compound3.2 (s, N-CH₃)1.003162.1910.299.2
Maleic Anhydride (Standard)7.3 (s, 2x CH)0.65298.065.199.9

Comparison with an Alternative: 3,4-dihydroquinoxalin-2(1H)-one

To provide a comprehensive comparison, we will evaluate the purity validation of the precursor, 3,4-dihydroquinoxalin-2(1H)-one. The methodologies are similar, but the expected impurity profiles and chromatographic behavior will differ.

HPLC Analysis of 3,4-dihydroquinoxalin-2(1H)-one

The same HPLC method can be applied. The retention time will be shorter due to its higher polarity compared to the N-methylated analog.

CompoundRetention Time (min)Peak Area (%)Purity (%)
3,4-dihydroquinoxalin-2(1H)-one12.899.199.1
o-phenylenediamine (Impurity)5.40.6-
Unknown Impurity8.20.3-

qNMR Analysis of 3,4-dihydroquinoxalin-2(1H)-one

The NH proton signal can be used for quantification, although it may be broad. Alternatively, aromatic protons can be used if they are well-resolved from any impurities.

CompoundSignal (ppm)Integral (I)Protons (N)MW ( g/mol )Mass (mg)Purity (%)
3,4-dihydroquinoxalin-2(1H)-one10.5 (br s, NH)1.001148.1610.598.9
Maleic Anhydride (Standard)7.3 (s, 2x CH)1.21298.065.299.9

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for purity validation and the relationship between the analytical techniques.

G Purity Validation Workflow Synthesized_Compound Synthesized 1-Methyl-3,4- dihydroquinoxalin-2(1H)-one Preliminary_TLC Preliminary TLC Analysis Synthesized_Compound->Preliminary_TLC Purification Purification (e.g., Column Chromatography) Preliminary_TLC->Purification HPLC_Analysis HPLC Purity Analysis Purification->HPLC_Analysis qNMR_Analysis qNMR Purity Analysis Purification->qNMR_Analysis Structure_Confirmation Structure Confirmation (¹H NMR, ¹³C NMR, MS) Purification->Structure_Confirmation Final_Purity_Report Final Purity Report HPLC_Analysis->Final_Purity_Report qNMR_Analysis->Final_Purity_Report Structure_Confirmation->Final_Purity_Report

Caption: A typical workflow for purity validation.

G Relationship of Analytical Techniques Purity_Validation Purity Validation Qualitative_Analysis Qualitative Analysis Purity_Validation->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis Purity_Validation->Quantitative_Analysis HPLC HPLC Qualitative_Analysis->HPLC Impurity Profile Spectroscopy Spectroscopy (NMR, MS, IR) Qualitative_Analysis->Spectroscopy Structure ID Quantitative_Analysis->HPLC Relative Purity qNMR qNMR Quantitative_Analysis->qNMR Absolute Purity

Caption: Interrelation of analytical methods.

Conclusion

Both HPLC and qNMR are powerful techniques for validating the purity of synthesized this compound. HPLC provides excellent separation of impurities and is ideal for routine quality control, while qNMR offers the advantage of being a primary, absolute quantification method without the need for a specific reference standard of the analyte. For comprehensive and robust purity assessment, it is recommended to use both techniques orthogonally. The choice of method will ultimately depend on the specific requirements of the research, available instrumentation, and the stage of drug development.

References

Comparative Docking Studies of Quinoxalinone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various quinoxalinone derivatives against key protein targets implicated in cancer and inflammation. The data presented is compiled from recent studies and is intended to inform the strategic design of future therapeutic agents.

Quinoxalinone scaffolds are a prominent feature in many compounds under investigation for therapeutic use, largely due to their versatile binding capabilities. This guide summarizes the findings of several comparative molecular docking studies, offering a side-by-side look at the binding affinities and inhibitory potential of different quinoxalinone derivatives. The following sections detail the experimental protocols used in these studies, present the quantitative data in tabular format for ease of comparison, and visualize key pathways and workflows.

Targeting Key Proteins in Disease

Quinoxalinone derivatives have been extensively studied as inhibitors of various protein kinases and enzymes involved in disease progression. This guide focuses on their interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Pim-1/2 Kinases, and Janus Kinase 2/3 (JAK2/3).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[1] Several novel quinoxaline derivatives have demonstrated promising binding affinities for VEGFR-2 in silico.[2]

Epidermal Growth Factor Receptor (EGFR)

EGFR is another crucial receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation in various cancers.[3][4] Quinoxalinone-based compounds have been designed and evaluated as EGFR inhibitors, with some showing significant potential.[3][4]

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that plays a significant role in inflammation and has also been implicated in the progression of some cancers.[5] The dual inhibition of EGFR and COX-2 by quinoxalinone derivatives presents a promising avenue for developing novel anti-inflammatory and anticancer agents.[5]

Pim-1/2 Kinases

Pim-1 and Pim-2 are serine/threonine kinases that are overexpressed in a variety of hematologic and solid tumors, contributing to cancer progression and drug resistance.[6] Quinoxaline derivatives have been identified as potential dual inhibitors of Pim-1 and Pim-2.[6]

Janus Kinase 2/3 (JAK2/3)

The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is linked to various autoimmune diseases and cancers. Specifically, JAK2 and JAK3 are attractive targets for therapeutic intervention.

Experimental Protocols

The methodologies outlined below are based on the protocols described in the cited research articles.

Molecular Docking Protocol for VEGFR-2 Inhibition

A molecular docking study was conducted to investigate the binding affinity of four quinoxaline-based derivatives against the active site of VEGFR-2. The crystal structure of VEGFR-2 was obtained from the Protein Data Bank (PDB ID: 2OH4) with a resolution of 2.05 Å. The docking calculations were performed to predict the binding modes and affinity values of the compounds.

Molecular Docking Protocol for EGFR and COX-2 Dual Inhibition

For the dual EGFR/COX-2 inhibitors, molecular docking studies were performed on the catalytic binding pockets of both protein receptors.[5] The crystal structures of EGFR (PDB ID: 1M17) and COX-2 (PDB ID: 3LN1) were used for these simulations.[5] The studies aimed to correlate the docking scores with the experimentally observed biological activities.

Molecular Docking Protocol for Pim-1/2 Kinase Inhibition

The docking analysis of quinoxaline derivatives against Pim-1 kinase was performed using SYBYL-X 1.3 software. The 3D structures of the compounds were built and optimized using the Tripos force field. Flexible docking was carried out using GOLD software into the ATP-binding site of Pim-1, using the crystal structure with PDB ID 3A99. The most stable docking models were selected based on the Chemscore scoring function.

Molecular Docking Protocol for JAK2/3 Inhibition

To identify quinoxalinone-based dual inhibitors of JAK2/3, a molecular docking approach was employed. The crystal structures of JAK2 (PDB ID: 3FUP) and JAK3 (PDB ID: 3LXK) complexed with tofacitinib were used. For protein preparation, missing residues in JAK2 were built using the SWISS-MODEL server, and the protonation states were predicted using PROPKA3.1 at a physiological pH of 7.4. The docking was performed using FlexX.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various quinoxalinone derivatives against their respective targets as reported in the cited studies.

Table 1: Docking Scores of Quinoxalinone Derivatives against VEGFR-2

Compound/DerivativeBinding Affinity (kcal/mol)Reference
Compound I-12.13
Compound II-11.93
Compound III-15.63
Compound IV-17.11

Table 2: Inhibitory Concentrations (IC50) of Quinoxalinone Derivatives against EGFR and COX-2

Compound/DerivativeEGFR IC50 (µM)COX-2 IC50 (µM)Reference
Compound 4a-1.17[5]
Compound 5-0.83[5]
Compound 11-0.62[5]
Compound 13-0.46[5]
Compound 4i3.902 ± 0.098 (A549 cell line)-[3]

Table 3: Inhibitory Concentrations (IC50) of Quinoxalinone Derivatives against Pim-1/2 Kinases

Compound/DerivativePim-1 IC50 (µM)Pim-2 IC50 (µM)Reference
Lead Compound 10.0742.10[6]
Compound 5cSubmicromolarSubmicromolar[6]
Compound 5eSubmicromolarSubmicromolar[6]

Table 4: Inhibitory Concentrations (IC50) of a Quinoxalinone Derivative against JAK2/3

Compound/DerivativeJAK2 IC50 (nM)JAK3 IC50 (nM)Reference
ST4j13.00 ± 1.3114.86 ± 1.29

Visualizing Molecular Interactions and Workflows

To better understand the context and processes of these docking studies, the following diagrams are provided.

signaling_pathway Ligand Quinoxalinone Derivative Receptor VEGFR-2 / EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Binding Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Activation Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream->Cellular_Response

A generalized signaling pathway for receptor tyrosine kinase inhibition.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Structure Preparation (PDB) Grid_Generation Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Structure Preparation (2D to 3D) Docking_Run Run Docking Algorithm (e.g., AutoDock, GOLD) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Analyze Binding Poses & Interactions Docking_Run->Pose_Analysis Scoring Calculate Binding Energy/ Scoring Function Pose_Analysis->Scoring

A typical workflow for a molecular docking experiment.

binding_comparison Binding_Affinities Target Protein VEGFR-2 EGFR Pim-1 JAK2 High_Affinity High Binding Affinity (Low Binding Energy / IC50) Binding_Affinities->High_Affinity Results in Low_Affinity Low Binding Affinity (High Binding Energy / IC50) Binding_Affinities->Low_Affinity Results in Derivatives Quinoxalinone Derivatives Derivatives->Binding_Affinities Docked Against

Logical relationship of docking studies and resulting affinities.

References

A Comparative Guide to the Synthesis of Dihydroquinoxalinones: Classical versus Modern Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of dihydroquinoxalinone scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive benchmark of new synthetic methodologies against classical approaches, offering a clear comparison of performance based on experimental data. We present detailed protocols for key reactions and a logical workflow to aid in the selection of the most suitable synthetic route.

The dihydroquinoxalinone core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The development of synthetic routes to access these molecules has evolved significantly, moving from traditional condensation reactions to highly sophisticated catalytic and enzymatic methods. This guide aims to provide a clear, data-driven comparison of these approaches to inform synthetic strategy.

At a Glance: Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for representative classical and modern synthetic routes to dihydroquinoxalinones. This allows for a rapid comparison of yield, stereoselectivity, and general reaction conditions.

Method TypeSynthetic RouteSubstrate ExampleProduct ExampleYield (%)Enantiomeric Excess (ee %)Key Conditions
Classical Condensationo-Phenylenediamine and ethyl pyruvate3-Methyl-3,4-dihydroquinoxalin-2(1H)-one76RacemicEthanol, reflux, 30 min
Classical Condensationo-Phenylenediamine and chloroacetic acid3,4-Dihydroquinoxalin-2(1H)-one83Not applicableAqueous ammonia, reflux, 1 h
Modern Reductive Cyclization of N-(o-nitroaryl)amino estersN-(2-nitrophenyl)alanine methyl ester(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one90>99Fe/NH4Cl, Ethanol/Water, reflux, 2 h
Modern Rh-catalyzed Asymmetric Hydrogenation1,3-Dimethylquinoxalin-2(1H)-one(S)-1,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one9499[Rh(cod)Cl]2, Ligand, HCl, iPrOH, 1 MPa H2, rt, 12 h
Modern Chemoenzymatic Synthesis (EDDS Lyase)o-Phenylenediamine and fumaric acid(S)-3,4-Dihydroquinoxalin-2(1H)-one-3-acetic acid78>99EDDS lyase, NaH2PO4/NaOH buffer (pH 8.5), rt; then HCl
Modern Ullmann-type Coupling followed by CyclizationN-Boc-2-iodoaniline and L-Alanine(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one79-90>98CuI, K3PO4, DMSO, 80 °C; then TFA, CH2Cl2, rt

Selecting Your Synthetic Pathway: A Logical Workflow

The choice of synthetic route depends on several factors, including the desired stereochemistry, substrate availability, and scalability. The following workflow provides a decision-making framework to guide your selection process.

G start Start: Target Dihydroquinoxalinone chiral Is a specific enantiomer required? start->chiral racemic_or_achiral Racemic or Achiral Product Acceptable? chiral->racemic_or_achiral No modern_asymmetric Modern Asymmetric Methods chiral->modern_asymmetric Yes classical_condensation Classical Condensation (e.g., o-phenylenediamine + α-ketoester) racemic_or_achiral->classical_condensation Yes racemic_or_achiral->modern_asymmetric No, high yield/mild conditions preferred precursor_availability Quinoxalinone precursor available? modern_asymmetric->precursor_availability rh_hydro Rh-catalyzed Asymmetric Hydrogenation chemoenzymatic Chemoenzymatic Synthesis ullmann Ullmann-type Coupling reductive_cyclization Reductive Cyclization of N-(o-nitroaryl)amino esters precursor_availability->rh_hydro Yes chiral_amino_acid Chiral amino acid precursor available? precursor_availability->chiral_amino_acid No chiral_amino_acid->ullmann Yes nitroaryl_precursor N-(o-nitroaryl)amino ester precursor available? chiral_amino_acid->nitroaryl_precursor No simple_starting_materials Start from simple achiral materials? simple_starting_materials->chemoenzymatic Yes nitroaryl_precursor->reductive_cyclization Yes nitroaryl_precursor->simple_starting_materials No

Caption: Decision workflow for selecting a dihydroquinoxalinone synthetic route.

Experimental Protocols: Key Methodologies in Detail

Classical Method: Condensation of o-Phenylenediamine and Ethyl Pyruvate

This method represents a straightforward and high-yielding approach to racemic 3-alkyldihydroquinoxalinones.

Procedure:

  • To a solution of o-phenylenediamine (10 mmol) in absolute ethanol (50 mL), add ethyl pyruvate (11 mmol).

  • Heat the reaction mixture at reflux for 30 minutes.

  • Cool the mixture to room temperature. The product will precipitate as a crystalline solid.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Typical Yield: 76%

Modern Method: Iron-Mediated Reductive Cyclization of N-(o-nitroaryl)amino Esters

This method provides a green and efficient route to enantiopure dihydroquinoxalinones from readily available chiral amino acids.[1]

Procedure:

  • To a solution of the N-(o-nitroaryl)amino ester (5 mmol) in a mixture of ethanol (20 mL) and water (5 mL), add iron powder (25 mmol) and ammonium chloride (25 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield the enantiopure dihydroquinoxalinone.

Typical Yield: 85-95%

Modern Method: Rh-catalyzed Asymmetric Hydrogenation

This catalytic approach offers high enantioselectivity and yields for the synthesis of chiral dihydroquinoxalinones from quinoxalinone precursors.[2]

Procedure:

  • In a glovebox, charge a vial with [Rh(cod)Cl]2 (0.005 mmol), a chiral thiourea-phosphine ligand (0.011 mmol), and the quinoxalinone substrate (1 mmol).

  • Add degassed isopropanol (5 mL) and a solution of HCl in isopropanol.

  • Place the vial in a high-pressure autoclave, purge with hydrogen gas, and then pressurize to 1 MPa.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the chiral dihydroquinoxalinone.

Typical Yield: up to 98%, ee: up to 99%

Modern Method: Chemoenzymatic Synthesis using EDDS Lyase

This environmentally benign method utilizes an enzyme to catalyze the key stereoselective step, affording high enantiopurity.[1][3]

Procedure:

  • Prepare a buffer solution of 50 mM NaH2PO4/NaOH at pH 8.5 and flush with argon.

  • In a reaction vessel, combine fumaric acid (100 mM), the substituted o-phenylenediamine (25 mM), and EDDS lyase (0.05 mol% relative to the diamine) in the buffer. A small amount of DMSO can be used as a cosolvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC.

  • Upon completion of the enzymatic hydroamination, cool the reaction mixture to 0 °C and adjust the pH to 1 with fuming HCl to induce cyclization.

  • Continue stirring at room temperature for 3 hours.

  • The desired dihydroquinoxalinone can be isolated and purified by reverse-phase chromatography.

Typical Yield: up to 78%, ee: >99%

Conclusion

The synthesis of dihydroquinoxalinones has seen remarkable advancements. While classical condensation methods remain valuable for their simplicity and cost-effectiveness in producing racemic or achiral compounds, modern synthetic routes offer unparalleled control over stereochemistry and often proceed under milder, more environmentally friendly conditions. The choice of method will ultimately be guided by the specific requirements of the target molecule, including the need for enantiopurity, the availability of starting materials, and the desired scale of the synthesis. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Safety Operating Guide

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one is critical to ensure personnel safety and environmental protection. This compound is classified as hazardous, and its disposal must comply with local, regional, and national regulations. The following guide provides detailed procedures for its safe handling and disposal.

Immediate Safety and Hazard Information

This compound poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols during handling and disposal is mandatory.

Data Presentation: Hazard and Handling Summary

Hazard Information & Precautionary MeasuresReference
GHS Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves, and protective clothing.[1][2] Use only in a well-ventilated area.[1]
First Aid: Skin Contact Wash with plenty of soap and water. If irritation occurs, seek medical advice.[1]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
First Aid: Ingestion Call a POISON CENTER or doctor if you feel unwell.[1]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing.[1]
Incompatible Materials Oxidizing agents.[2]
Suitable Extinguishing Media Carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]

Experimental Protocols: Spill and Disposal Procedures

Accidental Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[1]

  • Don PPE: Before addressing the spill, put on the required personal protective equipment, including protective gloves, clothing, and eye/face protection.[1]

  • Containment: Prevent the spill from entering drains or rivers by using bunding or other containment methods.[1]

  • Absorption: For liquid spills or solutions, mix with an inert absorbent material such as sand or vermiculite.[1] For solid spills, sweep or shovel the material into a suitable container, avoiding dust formation.[2][3]

  • Collection: Transfer the contained material into a closable, clearly labeled salvage container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly. Dispose of contaminated cleaning materials as hazardous waste.

Proper Disposal Protocol

Disposal of this compound and its containers must be treated as hazardous waste.

  • Waste Classification: This chemical waste must be classified as hazardous. Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

  • Containerization: Collect waste material in a suitable, closed, and properly labeled container.[2] The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.

  • Storage: Store the sealed waste container in a designated, locked-up, and well-ventilated area, away from incompatible materials like oxidizing agents.[2]

  • Prohibited Disposal: Do not empty into drains or release into the environment.[1][2] Quinoxaline derivatives can be toxic to aquatic life with long-lasting effects.

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal plant or contractor.[2][3]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe collect Step 2: Collect Waste Material (Solid, Liquid, or Contaminated Debris) ppe->collect spill_check Is this an accidental spill? collect->spill_check contain_spill Contain spill with inert material (e.g., sand, vermiculite) spill_check->contain_spill Yes transfer Step 3: Transfer to a Sealable, Labeled Hazardous Waste Container spill_check->transfer No contain_spill->transfer label_check Is container properly labeled with 'Hazardous Waste' and chemical name? transfer->label_check label_check->transfer No, correct label store Step 4: Store in a Designated, Secure, and Ventilated Area label_check->store Yes dispose Step 5: Arrange for Disposal via a Licensed Contractor store->dispose decontaminate Step 6: Decontaminate Work Area and Used PPE dispose->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。